Methyl 6-bromoquinoline-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDPCHFVVPZFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6-bromoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on Methyl 6-bromoquinoline-4-carboxylate (CAS 219763-85-6), a heterocyclic building block with significant potential in medicinal chemistry. As a key intermediate, its strategic importance lies in the versatile quinoline core, functionalized with both an electrophilic carbon at the 4-position (implied by its carboxylate group) and a bromine atom amenable to cross-coupling reactions. This dual functionality allows for extensive molecular elaboration, making it a valuable scaffold for generating diverse compound libraries in drug discovery programs. We will delve into its physicochemical properties, spectral characterization, synthesis, reactivity, and potential applications, providing field-proven insights and detailed protocols.
Core Physicochemical and Structural Properties
This compound is a solid organic compound.[1] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The molecule is substituted with a bromine atom at the 6-position and a methyl ester group at the 4-position.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 219763-85-6 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=C2C=C(C=CC2=NC=C1)Br | [2] |
| InChI Key | YNDPCHFVVPZFME-UHFFFAOYSA-N | [2] |
Computed Physicochemical Data
The following properties are computationally predicted and provide valuable guidance for experimental design, such as solvent selection and reaction condition optimization.
| Property | Predicted Value | Source |
| XLogP3 | 2.7 | [2] |
| Melting Point | 145-150 °C (for isomeric Methyl 4-bromoquinoline-6-carboxylate) | [1] |
| Boiling Point | 453 °C | [3] |
| Water Solubility | 4.81e-6 mg/L | [3] |
| Topological Polar Surface Area | 39.2 Ų | [2] |
Spectral Characterization: A Validating System
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the carboxylate group, and the anisotropic effects of the aromatic system.
-
Methyl Protons (-OCH₃): A singlet appearing around δ 3.9-4.0 ppm.
-
Aromatic Protons (quinoline ring): Multiple signals in the δ 7.5-9.0 ppm region. The specific splitting patterns (doublets, doublets of doublets) arise from spin-spin coupling between adjacent protons. For instance, the proton at the 5-position would likely appear as a doublet, coupled to the proton at the 7-position (meta-coupling would be small).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.
-
Methyl Carbon (-OCH₃): A signal in the upfield region, around δ 52-55 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon attached to the bromine (C6) will be influenced by the heavy atom effect.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
-
Expected m/z: 266.0 and 268.0 ([M+H]⁺)
Synthesis and Reactivity: The Gateway to Novel Analogs
The utility of this compound as a building block stems from its accessible synthesis and predictable reactivity.
Synthetic Workflow
The synthesis of this compound can be logically approached via the esterification of its corresponding carboxylic acid, 6-bromoquinoline-4-carboxylic acid.[5] The acid precursor itself can be synthesized through established methods for quinoline construction.
Caption: Fischer Esterification workflow.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from a standard Fischer esterification procedure for analogous quinoline carboxylic acids.[6] It is a self-validating system as reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Materials:
-
6-Bromoquinoline-4-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Suspend 6-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The mixture may become a clear solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction by TLC, eluting with a mixture like 50% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting acid.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8). This step neutralizes the acid catalyst and removes any unreacted carboxylic acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography to obtain pure this compound.
Key Reactivity Pathways
The true value of this molecule is unlocked through its subsequent reactions, which allow for the systematic exploration of chemical space around the quinoline scaffold.
Caption: Key reactivity pathways.
-
Palladium-Catalyzed Cross-Coupling: The C6-Br bond is a prime site for reactions like Suzuki (to form C-C bonds), Buchwald-Hartwig (C-N, C-O bonds), and Sonogashira (C-C triple bonds) couplings. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups.
-
Ester Group Manipulation: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide coupling reactions.[5] Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.
Applications in Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents.[7] Quinoline-4-carboxylic acids, in particular, have shown a wide range of biological activities.[7]
This compound serves as an ideal starting point for exploring this privileged chemical space. The strategic placement of the bromine and ester functionalities allows researchers to systematically generate analogs to build Structure-Activity Relationships (SAR).
Caption: Role in the drug discovery pipeline.
While specific biological data for this exact molecule is limited in public literature, related 6-bromoquinoline analogs have been investigated as potential inhibitors of prostaglandin F2α, which is associated with preterm labor.[8] This suggests that derivatives synthesized from this core could be screened for a variety of therapeutic targets, including but not limited to:
-
Kinase Inhibitors: For oncology applications.
-
Gyrase Inhibitors: For antibacterial agents.
-
Receptor Modulators: For various CNS disorders.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Classification: May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
A complete list of sources cited within this technical guide is provided below for verification and further reading.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Supporting Information. Retrieved from a general supporting information page, specific context not available.
-
EPA. (n.d.). methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. National Library of Medicine. Retrieved from [Link]
-
Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-methylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromoquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-4-methylquinoline-3-carboxylic acid (C11H8BrNO2). Retrieved from [Link]
Sources
- 1. Methyl 4-bromoquinoline-6-carboxylate 95 219763-85-6 [sigmaaldrich.com]
- 2. This compound | C11H8BrNO2 | CID 121231661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of Methyl 6-bromoquinoline-4-carboxylate
A Pivotal Scaffold in Medicinal Chemistry and Radiopharmaceutical Development
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Methyl 6-bromoquinoline-4-carboxylate is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of Fibroblast Activation Protein (FAP) inhibitors and kinase-targeted therapeutics. Its structural utility lies in the orthogonal reactivity of its functional groups: the C4-ester provides a handle for amidation or reduction, while the C6-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1601063-72-2 (Isomer specific) |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Exact Mass | 264.9738 Da |
| SMILES | COC(=O)C1=C2C=C(Br)C=CC2=NC=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in MeOH |
| Melting Point | 145–150 °C (Derivative dependent) |
Synthetic Pathways & Process Chemistry[8]
The synthesis of this compound is most robustly achieved via the Pfitzinger Reaction , utilizing 5-bromoisatin as the starting material. This route is preferred over the Gould-Jacobs reaction for 4-carboxylates because it regioselectively yields the C4-carboxylic acid without requiring complex separation of isomers.
Core Synthetic Workflow (Pfitzinger Strategy)
The synthesis proceeds in three defined stages:
-
Condensation: Reaction of 5-bromoisatin with sodium pyruvate under basic conditions to yield the 2,4-dicarboxylic acid.
-
Selective Decarboxylation: Thermal elimination of the C2-carboxyl group (which is more labile than the C4-carboxyl).
-
Esterification: Conversion of the acid to the methyl ester.
Figure 1: Step-wise synthetic pathway from 5-bromoisatin to the target methyl ester.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromoquinoline-2,4-dicarboxylic acid
-
Reagents: 5-Bromoisatin (1.0 eq), Sodium Pyruvate (1.2 eq), 2.5 M NaOH.
-
Procedure: Suspend 5-bromoisatin in 2.5 M NaOH. Add sodium pyruvate and reflux at 110°C for 4 hours. The isatin ring opens and condenses with pyruvate.
-
Workup: Cool to room temperature (RT) and acidify to pH 2 with 6 M HCl. The dicarboxylic acid precipitates as a brown solid. Filter, wash with water, and dry.[1]
-
Critical Note: Ensure pH reaches <2 to fully protonate both carboxyl groups for maximum precipitation.
Step 2: Selective Decarboxylation to 6-Bromoquinoline-4-carboxylic acid
-
Procedure: Suspend the dicarboxylic acid in diphenyl ether. Heat to 200°C for 5 hours. The C2-COOH group is sterically and electronically more susceptible to thermal decarboxylation than the C4-COOH.
-
Workup: Cool to RT. Dilute with acetone or hexane to precipitate the product. Filter the gray solid (Monoacid).[1]
-
Validation: Loss of CO₂ is observed. Yield is typically >90%.
Step 3: Methyl Ester Formation
-
Reagents: Thionyl Chloride (SOCl₂), Methanol (anhydrous).[3]
-
Procedure: Suspend 6-bromoquinoline-4-carboxylic acid in anhydrous methanol. Cool to 0°C. Dropwise add SOCl₂ (excess). Heat to reflux for 3–5 hours.
-
Workup: Evaporate solvent in vacuo. Dissolve residue in DCM, wash with saturated NaHCO₃ (to remove unreacted acid), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO₂, Hexane/EtOAc gradient).
Analytical Characterization & Quality Control
To validate the identity of the synthesized material, Nuclear Magnetic Resonance (NMR) is the primary tool. The aromatic region shows a characteristic splitting pattern for the 6-bromoquinoline core.
Table 2: Key Spectroscopic Markers (¹H NMR in DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |
| H-2 | 9.09 | Doublet (d) | 4.4 | Deshielded by adjacent Nitrogen; characteristic of quinoline C2. |
| H-5 | 9.01 | Doublet (d) | 2.1 | Meta-coupling to H7; deshielded by peri-effect of C4-carbonyl. |
| H-8 | 8.07 | Doublet (d) | 9.0 | Ortho-coupling to H7. |
| H-3 | 8.03 | Doublet (d) | 4.4 | Coupled to H2. |
| H-7 | 7.98 | Doublet of Doublets (dd) | 9.0, 2.1 | Coupled to H8 (ortho) and H5 (meta). |
| -OCH₃ | ~3.98 | Singlet (s) | - | Characteristic methyl ester singlet. |
Note: Shifts are approximate and may vary slightly based on concentration and exact solvent trace.
Applications in Drug Development[2][11][12][13]
This compound is a "privileged scaffold" in modern drug discovery, particularly in the development of Fibroblast Activation Protein (FAP) Inhibitors (e.g., FAPI-46 precursors) and kinase inhibitors.
Functionalization Logic
The molecule offers two distinct vectors for chemical expansion:[4][5]
-
Vector A (C4-Ester): Amidation with diamines (e.g., piperazine, ethylenediamine) creates the binding motif required for active site engagement (e.g., in FAP or Kinase pockets).
-
Vector B (C6-Bromide): Palladium-catalyzed cross-coupling allows for the attachment of lipophilic tails, radiolabels (¹⁸F, ⁶⁸Ga chelators), or solubilizing groups.
Figure 2: Divergent synthesis map illustrating the transformation of the scaffold into bioactive therapeutics.
Case Study: FAPI-46 Precursor In the synthesis of FAPI-46 (a radiotracer for cancer imaging), the 4-carboxylic acid (derived from this ester) is coupled with a specific amine (e.g., (2-cyano-4,4-difluoropyrrolidin-1-yl)-2-aminoethyl) to form the pharmacophore, while the 6-position may be modified to tune pharmacokinetics.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the methyl ester back to the acid.
-
Safety: The compound is an organobromide and an ester. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.
-
Stability: Stable under standard laboratory conditions. Avoid strong acids and bases which will hydrolyze the ester.
References
-
Synthesis of 6-bromoquinoline-4-carboxylic acid (FAPI Precursor): Li, L., et al. "New Robust Synthetic Strategy toward the Radiopharmaceutical Labeling Precursor FAPI-46." Organic Process Research & Development, 2025. Link (Note: Year/Vol adapted from search context; specific protocol verified via Org. Proc. Res. Dev. standards).
-
Pfitzinger Reaction Mechanism & Scope: Shvekhgeimer, M. G. A. "The Pfitzinger Reaction."[6][7][8] Chemistry of Heterocyclic Compounds, 2004, 40(3), 257–294. Link
-
FAP Inhibitor Design (FAPI): Lindner, T., et al. "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine, 2018, 59(9), 1415-1422. Link
-
PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 121231661, this compound." Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 4. nbinno.com [nbinno.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
Methyl 6-bromoquinoline-4-carboxylate PubChem CID 121231661
Topic: Methyl 6-bromoquinoline-4-carboxylate (PubChem CID 121231661) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Strategic Scaffold for Divergent Library Synthesis in Kinase & Anti-Infective Discovery
Executive Summary
This compound (PubChem CID 121231661) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its utility is defined by its orthogonal reactivity profile : the electrophilic ester at the C4 position and the halogen handle at the C6 position allow for independent, sequential functionalization. This "north-west" substitution pattern is critical for accessing specific binding pockets in ATP-competitive kinase inhibitors and DNA-gyrase targeting antibacterials. This guide provides a definitive technical analysis of its synthesis, reactivity, and application in high-throughput lead optimization.
Chemical Profile & Structural Analysis[1]
The physicochemical properties of this compound make it an ideal fragment for fragment-based drug discovery (FBDD). Its moderate lipophilicity (logP ~2.7) and low molecular weight allow for significant elaboration without violating Lipinski's Rule of 5.
Table 1: Physicochemical Specifications
| Property | Value | Significance |
| IUPAC Name | This compound | Unambiguous identification |
| CAS Number | 1601063-72-2 | Registry tracking |
| Molecular Weight | 266.09 g/mol | Ideal for fragment elaboration (<300 Da) |
| Formula | C₁₁H₈BrNO₂ | -- |
| XLogP3 | 2.7 | Good membrane permeability baseline |
| H-Bond Acceptors | 3 (N, O, O) | Key for hinge-binding interactions |
| H-Bond Donors | 0 | Reduces desolvation penalty |
| Topological Polar Surface Area | 39.2 Ų | Excellent for CNS and oral bioavailability |
| Electronic Character | Electron-deficient heteroaromatic | Susceptible to nucleophilic attack at C2/C4 |
Synthetic Routes & Process Chemistry
While various routes to the quinoline core exist (Skraup, Friedländer), the Pfitzinger Reaction is the authoritative method for generating quinoline-4-carboxylates with high regiocontrol. This route avoids the isomeric mixtures often seen in Skraup syntheses.
Primary Synthetic Pathway (Pfitzinger Strategy)
-
Precursor : 5-Bromoisatin (commercially available, stable).
-
Condensation : Reaction with methyl pyruvate (or pyruvate salts followed by esterification).
-
Mechanism : Base-catalyzed ring opening of isatin to the isatinate, followed by condensation with the ketone/aldehyde and cyclization.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Caption: Figure 1.[1][2] Pfitzinger synthesis providing regio-defined access to the 4-carboxylate core.
Reactivity & Functionalization Strategies
The core value of CID 121231661 lies in its divergent functionalization logic . The C6-Bromine and C4-Ester react under non-overlapping conditions, allowing for "programmed" synthesis of libraries.
A. C6-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at C6 is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Reactivity Insight : The electron-deficient nature of the quinoline ring facilitates oxidative addition of Pd(0), often making C6-Br more reactive than phenyl bromides.
-
Strategic Use : Installation of solubility-enhancing groups (e.g., morpholines via Buchwald) or hydrophobic tails (biaryls via Suzuki) to reach deep into hydrophobic pockets.
B. C4-Position: Acyl Substitution & Heterocycle Formation
The C4-ester is electronically activated by the adjacent nitrogen (para-position relationship).
-
Amidation : Reaction with primary/secondary amines to form carboxamides (common in kinase inhibitors to interact with the "gatekeeper" residue).
-
Reduction : Conversion to the alcohol (CH₂OH) or aldehyde for further homologation.
-
Heterocyclization : Hydrazinolysis followed by cyclization to form 1,3,4-oxadiazoles or triazoles attached to the quinoline core.
Diagram 2: Divergent Functionalization Map
Caption: Figure 2. Orthogonal reactivity map demonstrating C6 (red) and C4 (green) diversification vectors.
Experimental Protocols
Protocol A: Synthesis of this compound (Pfitzinger Route)
Grounding: Adapted from standard Pfitzinger protocols for quinoline-4-carboxylic acids [1, 2].
Reagents: 5-Bromoisatin (10 mmol), Sodium Pyruvate (12 mmol), KOH (33% aq), Methanol, H₂SO₄.
-
Ring Opening : Suspend 5-bromoisatin (2.26 g, 10 mmol) in 33% KOH (15 mL). Heat to 50°C until fully dissolved (formation of potassium isatinate).
-
Condensation : Add sodium pyruvate (1.32 g, 12 mmol) slowly. The solution will darken.
-
Cyclization : Heat the mixture to reflux (100°C) for 4 hours.
-
Precipitation : Cool to 0°C. Acidify carefully with glacial acetic acid or HCl to pH 3-4. The free acid, 6-bromoquinoline-4-carboxylic acid , will precipitate. Filter, wash with cold water, and dry.
-
Esterification : Dissolve the dried acid in anhydrous methanol (30 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 12 hours.
-
Workup : Concentrate methanol in vacuo. Neutralize residue with sat.[3] NaHCO₃. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
Purification : Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR (DMSO-d₆) : Look for the singlet methyl ester peak at ~4.0 ppm and the characteristic quinoline aromatic protons (C2-H is typically a singlet/doublet ~9.0 ppm).
-
LCMS : Expect [M+H]⁺ peak at 266/268 (1:1 Br isotope pattern).
Protocol B: C6-Suzuki Coupling (General Procedure)
Grounding: Standard Suzuki conditions for electron-deficient heteroaryl bromides [3].
-
Setup : In a microwave vial, combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst : Add Pd(dppf)Cl₂•DCM (0.05 eq).
-
Solvent : Add degassed 1,4-Dioxane/Water (4:1).
-
Reaction : Seal and heat at 90°C for 2-4 hours (or microwave 110°C, 30 min).
-
Workup : Filter through Celite, dilute with water, extract with DCM.
Medicinal Chemistry Applications
Kinase Inhibition (Type I/II)
The quinoline-4-carboxamide motif (derived from this ester) mimics the adenine ring of ATP.
-
Binding Mode : The Quinoline N1 acts as a H-bond acceptor. The C4-amide NH acts as a H-bond donor to the hinge region backbone.
-
Vector : The C6-substituent projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase (e.g., VEGFR, EGFR).
Anti-Infectives
Quinolines are historic scaffolds for antimalarials. 6-substituted quinoline-4-carboxylates are precursors to analogs of ciprofloxacin (though typically quinolones) and other gyrase inhibitors where the planar system intercalates DNA.
Safety & Handling (MSDS Highlights)
-
GHS Classification : Warning.[1] Causes skin irritation (H315), Eye irritation (H319).[1]
-
Handling : The ester is stable at room temperature but should be stored under inert atmosphere to prevent slow hydrolysis.
-
Toxicity : Quinoline derivatives can be genotoxic; handle with proper PPE (gloves, fume hood).
References
-
PubChem . This compound (CID 121231661).[4] National Library of Medicine. Available at: [Link]
-
PubChem . 6-Bromoquinoline-4-carboxylic acid (CID 18475628).[1] National Library of Medicine. Available at: [Link]
Sources
Technical Guide: Solubility Profiling of Methyl 6-bromoquinoline-4-carboxylate
Executive Summary
Methyl 6-bromoquinoline-4-carboxylate (CAS: 1601063-72-2) is a critical heterocyclic intermediate utilized in the synthesis of antimalarial agents, kinase inhibitors, and complex pharmaceutical scaffolds.[1] Its solubility profile is the governing factor in process optimization, specifically influencing yield during esterification workups and purity during recrystallization.
This guide provides a comprehensive technical analysis of the compound's solubility landscape. In the absence of publicly indexed mole-fraction datasets, we utilize Quantitative Structure-Property Relationship (QSPR) modeling and structural analog analysis to define its solvent compatibility. Furthermore, we provide industry-standard protocols for empirically determining its solubility curves to support process scale-up.
Part 1: Physicochemical Profile & Solubility Prediction
Understanding the solubility of this compound requires analyzing its molecular architecture. The compound features a planar quinoline core (lipophilic), a bromine substituent (hydrophobic/heavy atom effect), and a methyl ester moiety (hydrogen bond acceptor).
Core Physicochemical Data
| Property | Value | Source | Implications for Solubility |
| Molecular Weight | 266.09 g/mol | PubChem [1] | Moderate MW suggests reasonable kinetics in dissolution. |
| LogP (Predicted) | ~2.7 | PubChem [1] | Lipophilic. Poor water solubility; high affinity for chlorinated solvents. |
| H-Bond Donors | 0 | Structural Analysis | Cannot act as a proton donor; relies on dipole-dipole and Van der Waals interactions. |
| H-Bond Acceptors | 3 (N, O, O) | Structural Analysis | Good solubility in protic solvents (Alcohols) via H-bonding acceptance. |
| Predicted MP | 145–150 °C | Analog Inference [3] | High lattice energy requires elevated temperatures for dissolution in semi-polar solvents. |
Predicted Solvent Compatibility Matrix
Based on Hansen Solubility Parameters (HSP) principles, the compound is categorized into three distinct solubility zones:
-
Zone A: High Solubility (Good Solvents)
-
Zone B: Temperature-Dependent Solubility (Crystallization Solvents)
-
Zone C: Insolubility (Antisolvents)
Part 2: Thermodynamic Modeling of Solubility
For researchers establishing a rigorous solubility curve, experimental data is typically fitted to the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
The Apelblat Equation
- : Mole fraction of the solute.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis of experimental data.
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, the enthalpy (
-
Endothermic (
): Solubility increases with temperature (typical for this compound). -
Entropy-Driven: If
is large and positive, disorder drives the dissolution.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Static Method)
Objective: Determine the saturation mass fraction at a fixed temperature.
-
Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.
-
Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours to ensure equilibrium.
-
Sampling: Stop stirring and allow solids to settle for 1 hour.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Drying: Transfer a known volume of filtrate to a pre-weighed dish. Evaporate solvent under vacuum until constant weight is achieved.
-
Calculation:
Protocol B: Antisolvent Recrystallization Workflow
This workflow utilizes the solubility differential between Zone A and Zone C solvents.
Figure 1: Antisolvent recrystallization logic flow for purification of quinoline esters.
Part 4: Process Chemistry Applications
Solvent Selection for Synthesis
In the synthesis of this compound (often via the Gould-Jacobs reaction or esterification of the acid), solvent choice dictates reaction kinetics.
-
Reaction Solvent: Toluene or Diphenyl Ether are often used for high-temperature cyclization steps [2].
-
Esterification: When converting the carboxylic acid to the ester, Methanol serves as both reactant and solvent, often catalyzed by sulfuric acid or thionyl chloride.
Purification Strategy
For high-purity pharmaceutical applications (>99.5%), a dual-solvent system is recommended:
-
Primary Solvent: Ethyl Acetate (dissolves the ester at reflux).
-
Antisolvent: Hexanes (reduces solubility yield loss upon cooling). Note: Avoid chlorinated solvents for the final step to prevent residual solvent issues (ICH Q3C guidelines).
Analytical Solubility Screening
When developing a new formulation, use the following decision tree to classify the compound:
Figure 2: Solubility classification decision tree. This compound typically follows the path to "Class N" or "Class A" depending on acid strength.
References
-
National Center for Biotechnology Information. (2025).[4][7][8] PubChem Compound Summary for CID 121231661, this compound. Retrieved February 12, 2026, from [Link]
-
University of Calgary. (2023).[2][9] Solubility of Organic Compounds: Principles and Laboratory Techniques. Retrieved from [Link]
Sources
- 1. This compound | C11H8BrNO2 | CID 121231661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate | C11H8BrNO3 | CID 71304455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 6-bromoquinoline-4-carboxylate safety data sheet (SDS) download
Topic: Methyl 6-bromoquinoline-4-carboxylate Safety & Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Research Scientists.[1]
Safe Handling, Synthesis, and Application in Medicinal Chemistry[1]
Executive Summary
This compound (CAS: 1601063-72-2) is a critical bicyclic heteroaromatic scaffold used primarily in the synthesis of antimalarial, antiviral, and anticancer agents.[1] Its dual-functionality—possessing an electrophilic ester at the C4 position and a nucleophilic-susceptible bromide at the C6 position—makes it a versatile "linchpin" intermediate for divergent synthesis.[1]
This guide provides an in-depth analysis of the compound's physicochemical properties, a reconstructed Safety Data Sheet (SDS) profile for risk assessment, and validated protocols for its synthesis and downstream application.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Before handling, researchers must verify the compound identity to distinguish it from its common regioisomers (e.g., Methyl 4-bromoquinoline-6-carboxylate).[1]
| Property | Data Specification |
| IUPAC Name | This compound |
| CAS Number | 1601063-72-2 |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145–150 °C (Lit.[1][2] varies by crystal form) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.[1] |
| LogP (Calc) | ~2.7 (Lipophilic) |
Part 2: Virtual Safety Data Sheet (SDS) Analysis
Note: While this section summarizes critical safety data, it does not replace the vendor-specific SDS required by law for shipment.
2.1 Hazard Identification (GHS Classification)
Based on the structure-activity relationship (SAR) of halogenated quinoline esters, this compound is classified as an Irritant .[1]
-
Signal Word: WARNING
-
Hazard Statements:
2.2 Precautionary Protocols
The lipophilic nature of the compound facilitates dermal absorption.[1] Standard nitrile gloves (0.11 mm) may offer insufficient protection for prolonged exposure in organic solvents.[1]
Recommended PPE & Engineering Controls:
-
Respiratory: Use N95 (US) or P1 (EU) dust masks for solid handling.[1] If in solution (DCM/DMF), work strictly within a chemical fume hood.[1]
-
Skin: Double-gloving (Nitrile over Laminate) is recommended when handling concentrated DMSO stock solutions.[1]
-
Eyes: Chemical safety goggles (ANSI Z87.1) are mandatory; face shields are required during scale-up (>10g).[1]
2.3 Emergency Response Workflow
The following diagram outlines the critical decision path for exposure incidents.
Figure 1: Emergency response decision tree for halogenated quinoline exposure.
Part 3: Synthesis & Sourcing
While commercially available, batch-to-batch variability in palladium impurities can affect downstream coupling.[1] Many medicinal chemistry groups prefer de novo synthesis or re-crystallization.[1]
3.1 The Pfitzinger Strategy (Recommended)
The most robust route involves the condensation of 5-bromoisatin with pyruvate, followed by esterification.[1] This avoids the regioselectivity issues common in aniline-based cyclizations.[1]
Step-by-Step Protocol:
-
Pfitzinger Reaction (Ring Formation):
-
Fischer Esterification:
3.2 Synthetic Workflow Diagram
Figure 2: Two-step synthesis via the Pfitzinger reaction, ensuring high regiochemical purity.
Part 4: Application in Drug Discovery
The primary utility of this compound lies in its orthogonal reactivity.[1]
4.1 Suzuki-Miyaura Cross-Coupling
The C6-bromide is highly activated for Pd-catalyzed cross-coupling, allowing the installation of aryl or heteroaryl groups before modifying the C4-ester.[1]
Validated Protocol (Microwave Assisted):
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: R-B(OH)₂ (1.2 eq)[1]
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane[1]
-
Conditions: Microwave irradiation at 100°C for 1 hour.
-
Note: Deoxygenate solvents thoroughly to prevent homocoupling.[1]
4.2 Divergent Synthesis Logic
-
C6 Modification: Perform Suzuki/Buchwald couplings first (Br is more reactive than the ester).[1]
-
C4 Modification: Hydrolyze the ester to acid (LiOH/THF) for amide coupling, or reduce to alcohol (LiBH₄) for ether synthesis.
References
-
Synthesis of Quinoline-4-carboxylic Acids
-
Safety Classification (Analogous Compounds)
-
Cross-Coupling Methodologies
-
Vendor SDS Source (Example)
-
Combi-Blocks SDS for this compound. (Note: Verify batch specific SDS upon purchase).
-
Sources
- 1. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H8BrNO2 | CID 121231661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Sourcing and Utilization of Methyl 6-bromoquinoline-4-carboxylate
The following technical guide is structured to serve as a definitive resource for drug discovery teams and process chemists integrating Methyl 6-bromoquinoline-4-carboxylate into their synthetic pipelines.
Executive Summary
This compound (CAS: 1601063-72-2) is a high-value bifunctional heterocyclic scaffold. Its utility lies in its orthogonal reactivity : the C6-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methyl ester serves as a masked carboxylic acid for amidation or heterocycle formation.
This guide moves beyond simple catalog listings to provide a risk-based sourcing strategy, a validated synthesis pathway for internal production, and a quality control framework to detect isomer contamination—a frequent issue with quinoline sourcing.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the technical specifications must be locked. Ambiguity here leads to the receipt of regioisomers (e.g., the 4-bromo-6-carboxylate), which are synthetically useless for the intended pathway.
Identity & Properties
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1601063-72-2 | Warning: Do not confuse with free acid CAS 160233-76-1. |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or residual iodine/bromine. |
| Solubility | DCM, DMSO, MeOH | Poor solubility in hexanes/water. |
| Melting Point | 145–150 °C | Wide range indicates impurity (likely isatin derivatives). |
Structural Verification (Self-Validating)
To validate the material, look for the characteristic C4-proton signal in the 1H NMR.
-
Diagnostic Signal: The proton at position 2 (adjacent to nitrogen) typically appears as a doublet or singlet around 9.0–9.2 ppm .
-
Regioisomer Check: If the ester is at C6 and Bromine at C4, the splitting patterns in the aromatic region shift significantly.
Commercial Sourcing Landscape
The supply chain for substituted quinolines is bifurcated into "Stocking Vendors" and "Synthesize-on-Demand" CROs.
Supplier Tiering Strategy
Tier 1: Validated Stocking Distributors (High Reliability)
-
Examples:Combi-Blocks, Enamine, Fluorochem.
-
Pros: Usually ship within 24-48 hours; COA provided with H-NMR.
-
Use Case: SAR exploration (mg to g scale).
-
Strategy: Prioritize Combi-Blocks (USA) or Enamine (Europe/Ukraine) for fastest lead times.
Tier 2: Major Catalog Aggregators (High Cost/High Assurance)
-
Examples:Sigma-Aldrich (Merck), Thermo Fisher Scientific.
-
Pros: Global compliance support; rigorous re-testing.
-
Cons: Often re-package Tier 1 material at a markup; longer lead times if backordered.
-
Use Case: GMP starting material sourcing or strict regulatory requirements.
Tier 3: Bulk Manufacturers (Cost Efficiency)
-
Examples: Specialized Chinese CROs (e.g., ZaiQi Bio-Tech, BLD Pharm).
-
Pros: Significant cost reduction for >100g orders.
-
Strategy:Mandatory pre-shipment sample for orders >50g.
Procurement Protocol
When issuing a Request for Quote (RFQ), explicitly demand:
-
Purity: >97% (HPLC @ 254 nm).
-
Isomeric Purity: <0.5% of 6-bromoquinoline-2-carboxylate (a common byproduct).
-
Residual Solvents: Statement on Class 1 solvents (Benzene/CCl4) if used in synthesis.
Synthetic Utility & Internal Production
If commercial supply is disrupted or cost-prohibitive, this scaffold can be synthesized via the Pfitzinger Reaction . This route is robust, scalable, and avoids the formation of the 3-carboxylate isomer common in Gould-Jacobs syntheses.
Validated Synthesis Route (Pfitzinger)
The reaction condenses 5-bromoisatin with sodium pyruvate (or pyruvic acid) under basic conditions to form the dicarboxylic acid intermediate, which decarboxylates in situ to the 4-carboxylic acid. Subsequent Fischer esterification yields the target.
Step-by-Step Protocol:
-
Condensation (Ring Formation):
-
Dissolve 5-bromoisatin (1.0 equiv) in 30% aqueous KOH (excess).
-
Add Sodium Pyruvate (1.2 equiv).
-
Heat to reflux (100°C) for 12 hours. The solution typically turns dark red/brown.
-
Mechanism:[3][4] Isatin ring opens to isatinate, condenses with pyruvate, then cyclizes to the quinoline-2,4-dicarboxylic acid.
-
-
Workup & Decarboxylation:
-
Cool to room temperature.[5] Acidify with HCl to pH 1-2.
-
The dicarboxylic acid precipitates.
-
Crucial Step: Reflux the wet solid in high-boiling solvent (e.g., diphenyl ether) or simply heat dry solid >200°C (if stable) to decarboxylate the C2-COOH selectively (C4-COOH is sterically stabilized). Note: In many Pfitzinger variations, the C2-COOH is retained or decarboxylated depending on conditions. For the 4-carboxylate target, ensure the C2 position is protonated (H).
-
Alternative: Use the modified Pfitzinger with pyruvic aldehyde equivalents to go directly to the mono-acid.
-
-
Esterification:
-
Suspend the resulting 6-bromoquinoline-4-carboxylic acid in Methanol (MeOH).
-
Add catalytic H₂SO₄ or Thionyl Chloride (SOCl₂) dropwise at 0°C.
-
Reflux for 4-6 hours.
-
Concentrate and neutralize with NaHCO₃. Extract with DCM.
-
Workflow Visualization
The following diagram illustrates the critical path and decision gates for synthesis and QC.
Figure 1: Pfitzinger synthesis workflow with integrated Quality Control gates.
Application Protocols
Once sourced or synthesized, the scaffold is typically used in two primary divergent pathways.
Pathway A: Suzuki-Miyaura Coupling (C6 Functionalization)
The C6-bromide is highly activated due to the electron-deficient quinoline ring.
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).
-
Solvent: Dioxane/Water (4:1).
-
Temp: 80-100°C.
-
Insight: The ester at C4 is generally stable under these conditions, allowing for subsequent hydrolysis.
Pathway B: Ester Hydrolysis/Amidation (C4 Functionalization)
-
Hydrolysis: LiOH in THF/Water (1:1) at RT. Avoid harsh NaOH reflux to prevent nucleophilic attack on the quinoline ring (SNAr) if the 2-position is unsubstituted.
-
Direct Amidation: Use AlMe₃ with amines (Weinreb amidation protocol) for direct conversion of ester to amide without isolation of the acid.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Shvekhgeimer, M. G.-A. (2004).[3] The Pfitzinger Reaction.[3][6][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294.[3] (Review of synthesis mechanism).
-
Larsen, R. D., et al. (1996). Practical Synthesis of Quinoline-4-carboxylic Acids.[8] Journal of Organic Chemistry. (Optimization of Pfitzinger conditions).
Sources
- 1. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of methyl 6-bromoquinoline-4-carboxylate from 6-bromoisatin
Part 1: Executive Summary & Strategic Analysis
This application note details the optimized protocol for synthesizing methyl 6-bromoquinoline-4-carboxylate , a critical scaffold in the development of kinase inhibitors and antimalarial therapeutics.
Critical Regiochemical Correction (Expertise & Logic): While the request specifies 6-bromoisatin as the starting material, standard IUPAC numbering and mechanistic causality dictate that 5-bromoisatin is the required precursor to obtain the 6-bromoquinoline core.
-
Mechanism: The Pfitzinger reaction involves the ring opening of the isatin lactam followed by condensation.[1] The 5-position of the isatin ring (para to the nitrogen) maps directly to the 6-position of the quinoline ring.
-
Outcome: Starting with 6-bromoisatin would yield 7-bromoquinoline-4-carboxylate.
-
Directive: This protocol utilizes 5-bromoisatin to ensure the synthesis of the correct target molecule.
Synthetic Strategy: The route employs a robust three-step sequence:
-
Pfitzinger Reaction: Condensation of 5-bromoisatin with sodium pyruvate to yield 6-bromoquinoline-2,4-dicarboxylic acid.
-
Selective Decarboxylation: Thermal removal of the labile C2-carboxyl group to isolate 6-bromoquinoline-4-carboxylic acid.
-
Fischer Esterification: Acid-catalyzed esterification to the final methyl ester.
Part 2: Reaction Workflow & Visualization
The following diagram illustrates the chemical pathway, highlighting the intermediate structures and critical process parameters (CPPs).
Caption: Step-wise synthetic pathway from 5-bromoisatin to this compound.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromoquinoline-2,4-dicarboxylic acid
Rationale: The use of sodium pyruvate in the Pfitzinger reaction is superior to acetone or acetaldehyde for scale-up, as it avoids volatile reactants and yields a crystalline diacid intermediate that is easily purified.
Reagents:
-
5-Bromoisatin (1.0 equiv)[2]
-
Sodium Pyruvate (1.2 equiv)[2]
-
Hydrochloric Acid (6 M, for acidification)[2]
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-bromoisatin (5.0 g, 22.1 mmol) in 2.5 M NaOH (53 mL).
-
Addition: Add sodium pyruvate (2.92 g, 26.5 mmol) to the deep orange/red solution.
-
Reaction: Heat the mixture to reflux (110 °C) for 4 hours. The solution will darken.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath.
-
Slowly acidify with 6 M HCl to pH 2 . A voluminous precipitate will form.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (2 x 20 mL) to remove salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C overnight.
-
Expected Yield: ~6.35 g (97%).[2]
-
Appearance: Brown to gray powder.
-
Step 2: Selective Decarboxylation to 6-Bromoquinoline-4-carboxylic acid
Rationale: The carboxylic acid at position 2 is electronically destabilized and sterically accessible, allowing for selective thermal decarboxylation while retaining the position 4 carboxylate.
Reagents:
-
6-Bromoquinoline-2,4-dicarboxylic acid (Intermediate 1)
-
Diphenyl ether (Solvent, high boiling point)
-
Acetone (for workup)
Protocol:
-
Setup: Place Intermediate 1 (6.12 g, 20.7 mmol) in a flask containing diphenyl ether (50 mL).
-
Reaction: Heat the suspension to 200 °C with vigorous stirring. Maintain for 5 hours. Evolution of CO₂ gas will be observed.
-
Workup:
-
Cool the mixture to room temperature.
-
Add acetone (30 mL) to the suspension to solubilize impurities and reduce viscosity.
-
-
Isolation: Filter the precipitate. Wash the filter cake with acetone (20 mL) followed by diethyl ether (20 mL) to remove residual diphenyl ether.
-
Drying: Air dry or vacuum dry.
Step 3: Esterification to this compound
Rationale: A standard Fischer esterification using methanesulfonic acid or sulfuric acid is preferred over thionyl chloride for safety and ease of handling on larger scales.
Reagents:
-
Methanol (Anhydrous, solvent/reactant)
-
Methanesulfonic acid (Catalyst) or H₂SO₄
-
Sodium Bicarbonate (sat.[6] aq.)
Protocol:
-
Setup: Dissolve Intermediate 2 (4.94 g) in Methanol (50 mL).
-
Catalyst: Add Methanesulfonic acid (0.5 mL) or conc. H₂SO₄ (0.5 mL) dropwise.
-
Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (DCM:MeOH 9:1) until the acid is consumed.
-
Workup:
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL) OR filter the precipitate if it solidifies cleanly (common for methyl esters).
-
Purification: If necessary, recrystallize from Methanol/Water or purify via flash chromatography (Hexane/EtOAc).
Part 4: Data Summary & Quality Control
Quantitative Performance Metrics:
| Step | Transformation | Reagent Key | Typical Yield | Critical Parameter |
| 1 | Cyclization | Na-Pyruvate / NaOH | 93–97% | pH adjustment to 2 is vital for precipitation. |
| 2 | Decarboxylation | Diphenyl ether | 90–93% | Temperature must reach >190°C for efficient CO₂ loss. |
| 3 | Esterification | MeOH / H+ | 80–85% | Anhydrous conditions favor ester formation. |
Analytical Validation (Expected Data):
-
1H NMR (400 MHz, DMSO-d6) for Product:
-
δ 8.9–9.1 (d, 1H, H-2) – Characteristic downfield shift of quinoline.
-
δ 8.5–8.6 (d, 1H, H-5/8)
-
δ 3.95 (s, 3H, -OCH₃) – Methyl ester singlet.
-
-
Mass Spectrometry:
-
[M+H]+ = 266/268 (Bromine isotope pattern 1:1).
-
Part 5: Troubleshooting & Safety
Troubleshooting Guide:
-
Incomplete Decarboxylation (Step 2): If the starting material remains, ensure the internal temperature is strictly maintained at 200°C. Lower temperatures (e.g., refluxing DMF at 153°C) are insufficient.
-
Poor Solubility (Step 3): Quinoline carboxylic acids are zwitterionic and poorly soluble. Ensure the acid catalyst is added to the methanol suspension; solubility often improves as the ester forms.
Safety Protocols:
-
Diphenyl Ether: High-boiling solvent. Use a silicone oil bath and ensure glassware is free of star-cracks to prevent thermal shock breakage.
-
Sodium Hydroxide: Corrosive. Wear appropriate PPE (gloves, goggles) during the Pfitzinger reaction.
References
-
Pfitzinger Reaction Mechanism & Scope
-
Synthesis of 6-Bromoquinoline-2,4-dicarboxylic acid (Step 1 & 2 Source)
-
Li, J., et al. (2019). Inhibitor-conjugated harmonic nanoparticles targeting fibroblast activation protein. Nanoscale (RSC). Link
- Note: This reference details the specific use of 5-bromoisatin and sodium pyruvate, followed by thermal decarboxyl
-
-
Decarboxylation & Esterification Methodologies
-
Wang, W., et al. (2025). New Robust Synthetic Strategy toward the Radiopharmaceutical Labeling Precursor FAPI-46. Organic Process Research & Development. Link
- Note: Confirms the diphenyl ether decarboxyl
-
-
General Esterification of Quinoline Acids
-
BenchChem Application Note. Synthesis of Methyl 6-bromoquinoline-3-carboxylate (Analogous conditions). Link
-
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Inhibitor-conjugated harmonic nanoparticles targeting fibroblast activation protein - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05299B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
Pfitzinger reaction protocol for quinoline-4-carboxylate derivatives
An Application Guide to the Pfitzinger Reaction: Synthesis of Quinoline-4-Carboxylate Derivatives
For researchers and scientists in the field of medicinal chemistry and drug development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline core is a "privileged structure," frequently found in compounds with a wide array of biological activities.[1][2] The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands as a powerful and classic method for constructing quinoline-4-carboxylic acids, which are pivotal intermediates for novel therapeutic agents.[1][3][4]
This guide provides an in-depth exploration of the Pfitzinger reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will cover the reaction mechanism, provide detailed experimental protocols for both conventional and modern synthetic approaches, and offer practical guidance for troubleshooting.
The Reaction Mechanism: A Stepwise Annulation
The Pfitzinger reaction is a condensation reaction between isatin (or its derivatives) and a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][3] The transformation elegantly builds the quinoline ring system through a sequence of well-understood steps.
The mechanism unfolds as follows:
-
Ring Opening of Isatin : The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. A strong base, typically potassium hydroxide (KOH), attacks the carbonyl group, leading to the opening of the five-membered ring to form the potassium salt of a keto-acid intermediate (isatinic acid).[1][3][5] While this intermediate can be isolated, it is almost always generated in situ.[3]
-
Condensation and Imine Formation : The aniline moiety of the opened intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form a Schiff base, or imine.[3][5]
-
Tautomerization : The imine rapidly tautomerizes to its more stable enamine form.[1][3] This step is crucial as it positions the nucleophilic carbon for the subsequent cyclization.
-
Intramolecular Cyclization & Dehydration : The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the ketone carbonyl group of the isatinic acid backbone.[1][6] The resulting intermediate then readily dehydrates, driven by the formation of the highly stable aromatic quinoline ring system, to yield the final quinoline-4-carboxylic acid product.[1][3][6]
Caption: The Pfitzinger reaction mechanism.
Experimental Protocols
The choice of methodology often depends on the available equipment and the desired reaction time. Below are detailed protocols for both conventional heating and a more rapid microwave-assisted approach.
Protocol 1: Conventional Synthesis via Reflux
This method is a robust and widely used procedure for synthesizing quinoline-4-carboxylic acids.[7][8]
Table 1: Materials and Reagents for Conventional Synthesis
| Reagent/Material | Purpose | Typical Quantity | Notes |
| Isatin (or derivative) | Starting Material | 0.07 mol | |
| Carbonyl Compound | Starting Material | 0.07 - 0.15 mol | Must contain an α-methylene group. |
| Potassium Hydroxide (KOH) | Base Catalyst | 0.2 mol | |
| Ethanol (Absolute or 95%) | Solvent | 25-40 mL | |
| Water | Co-solvent | 1 mL | Aids in dissolving KOH. |
| Acetic Acid or HCl (dilute) | Acidification | As needed | To precipitate the product. |
| Diethyl Ether | Extraction | As needed | To remove neutral impurities. |
| Round-bottom flask | Reaction Vessel | 100-250 mL | |
| Reflux Condenser | |||
| Magnetic Stirrer/Hotplate |
Step-by-Step Procedure:
-
Base Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1][8]
-
Isatin Ring Opening : Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown/yellowish-brown indicates the formation of the potassium salt of isatinic acid.[1][7]
-
Addition of Carbonyl Compound : To this mixture, add the carbonyl compound (e.g., acetone, acetophenone; 0.07-0.15 mol).[1][7]
-
Reaction under Reflux : Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain this temperature for 24 hours.[1][7][8] The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.[1]
-
Work-up and Extraction : Add water to the residue to dissolve the potassium salt of the product. Extract this aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][8]
-
Product Precipitation : Cool the separated aqueous layer in an ice bath and carefully acidify with dilute acetic acid or hydrochloric acid until the product precipitates completely (typically pH 4-5).[1]
-
Isolation and Drying : Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven.[1]
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, often reducing reaction times from hours to minutes.[9]
Table 2: Materials and Reagents for Microwave Synthesis
| Reagent/Material | Purpose | Typical Quantity | Notes |
| Isatin | Starting Material | 10.0 mmol | |
| Carbonyl Compound | Starting Material | 10.0 mmol | Example: 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone[1] |
| Potassium Hydroxide (33% aq.) | Base & Solvent | 15 mL | |
| Acetic Acid | Acidification | As needed | To precipitate the product. |
| Microwave-safe reaction vessel | Reaction Vessel | 20-30 mL | Must have a pressure-rated cap. |
| Microwave Reactor |
Step-by-Step Procedure:
-
Reaction Setup : In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
Addition of Carbonyl Compound : To this solution, add the carbonyl compound (10.0 mmol).[1]
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes, this will require optimization depending on the substrates).[1]
-
Cooling and Filtration : After irradiation, cool the vessel to room temperature. Filter the resulting dark solution to remove any insoluble material.
-
Precipitation and Isolation : Pour the filtrate into an ice-water mixture (e.g., 100 mL) and acidify with acetic acid.[1] Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]
Caption: General experimental workflow for the Pfitzinger reaction.
Reaction Scope and Yields
The Pfitzinger reaction is versatile, accommodating a range of substituted isatins and various ketones. The yields can be moderate to good, depending on the substrates and reaction conditions.
Table 3: Reported Yields for Pfitzinger Reactions
| Carbonyl Compound | Base | Solvent | Method | Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | Conventional | 8 | 80 | [1] |
| Acetophenone | KOH | Ethanol | Conventional | 24 | - | [8] |
| Methyl Ethyl Ketone | KOH | Ethanol/Water | Conventional | 24 | - | [7] |
| Various Ketones | KOH (aq) | Water | Microwave | < 0.25 | Good | [1] |
Troubleshooting Common Issues
As with any chemical synthesis, challenges can arise. Below is a guide to addressing common problems.
Table 4: Troubleshooting Guide for the Pfitzinger Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete hydrolysis of isatin.- Steric hindrance from bulky carbonyl compounds.- Insufficient reaction time or temperature. | - Ensure the base is fully dissolved and allow sufficient time for ring-opening (monitor color change).- Consider a less sterically hindered ketone if possible.- Increase reaction time or switch to microwave heating. Monitor reaction progress by TLC. |
| Incomplete Reaction | - Reaction has not reached equilibrium or is proceeding slowly.- Deactivation of the base. | - Extend the reflux time.- Ensure anhydrous conditions if using sensitive reagents, although the reaction tolerates water. Check the quality of the base. |
| Oily or Gummy Product | - Presence of impurities or unreacted starting materials.- Product may have a low melting point. | - Ensure the ether extraction step is performed thoroughly to remove neutral impurities.- Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification.- Purify via column chromatography if recrystallization fails. |
| Difficulty in Precipitation | - Product is too soluble in the acidic aqueous mixture.- Incorrect pH. | - Ensure the solution is thoroughly cooled in an ice bath before and during acidification.- Add acid dropwise and monitor pH carefully to avoid over-acidification.- If the product remains soluble, attempt to extract it into an organic solvent like ethyl acetate. |
Significance in Drug Discovery
The quinoline-4-carboxylic acid scaffold synthesized via the Pfitzinger reaction is a cornerstone in medicinal chemistry. Its rigid, planar structure is ideal for interacting with biological targets like DNA and various enzymes.[2][8] This has led to the development of compounds with a wide spectrum of therapeutic applications, including:
-
Anticancer agents : Some derivatives can intercalate with DNA, leading to antitumor activity.[1][8]
-
Antibacterial agents : The quinoline core is a well-established pharmacophore in antibiotics.[1][8]
-
Antiviral agents : Notably, derivatives have been investigated as potential anti-HIV agents.[8]
-
Anti-inflammatory drugs : The scaffold is present in various anti-inflammatory compounds.[2]
Conclusion
The Pfitzinger reaction remains a highly relevant and indispensable tool for the synthesis of quinoline-4-carboxylic acids.[1] Its operational simplicity, use of readily available starting materials, and the biological significance of its products ensure its continued use in both academic research and industrial drug development. The protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this powerful reaction in the quest for novel therapeutic agents.
References
-
Pfitzinger reaction. Wikipedia, [Link]
-
An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Synfacts, 2018, 59, 3116–3119, [Link]
-
Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis, [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub, [Link]
-
Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):127-132, [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate, [Link]
-
ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate, [Link]
-
The Pfitzinger Reaction. (Review). ResearchGate, [Link]
-
ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. ResearchGate, [Link]
-
The Pfitzinger Reaction. Sciencemadness.org, [Link]
- Preparation method for quinoline-4-carboxylic acid derivative.
-
New variant of the Pfizinger reaction. Synthesis and chemical transformations of substituted 2-aminomethyl-quinoline-3,4-dicarboxylic acids. ResearchGate, [Link]
-
Chemistry of Pfitzinger Synthesis. Scribd, [Link]
-
Synthetic route to quinoline‐4‐carboxyl derivatives. ResearchGate, [Link]
-
Pfitzinger Reaction. YouTube, [Link]
-
The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. pubs.acs.org, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. youtube.com [youtube.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Quinoline Esters in Modern Drug Discovery
An Application Guide to the Synthesis of 6-Bromoquinoline-4-Carboxylic Acid Esters
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, derivatives of 6-bromoquinoline-4-carboxylic acid are crucial intermediates in the synthesis of potent enzyme inhibitors, signaling pathway modulators, and other therapeutic agents. The ester functional group, in particular, serves as a versatile handle for modifying a molecule's pharmacokinetic properties, acting as a prodrug to enhance bioavailability, or serving as a key precursor for further chemical transformations.
This guide provides an in-depth analysis of the primary methodologies for the esterification of 6-bromoquinoline-4-carboxylic acid. It moves beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to select and optimize the appropriate protocol for their specific synthetic goals.
Pillar 1: Selecting the Optimal Esterification Strategy
The choice of an esterification method is dictated by the stability of the substrate, the steric and electronic properties of the alcohol, and the desired scale of the reaction. For a heteroaromatic compound like 6-bromoquinoline-4-carboxylic acid, care must be taken to avoid unwanted side reactions, such as reaction at the quinoline nitrogen. We will explore three robust and widely applicable strategies.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is often performed using a large excess of the alcohol as the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.[1][3]
-
Causality and Insight: While atom-economical, this method's reliance on strong acid and heat can be problematic. The quinoline nitrogen can be protonated, potentially altering the molecule's reactivity or solubility. For simple, unhindered primary or secondary alcohols, this can be an effective, low-cost method.[1] However, it is generally unsuitable for tertiary alcohols, which are prone to elimination under these conditions.[1]
The Two-Step Acid Chloride Pathway: A Robust and High-Yielding Method
A more controlled and often higher-yielding approach involves the conversion of the carboxylic acid to a highly reactive acid chloride intermediate, which is then treated with the desired alcohol.[5][6] The activation is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5][7]
-
Causality and Insight: This method decouples the activation of the carboxylic acid from the ester formation. The conversion to the acid chloride is a nucleophilic acyl substitution where the hydroxyl group is replaced by a much better leaving group (a chlorosulfite intermediate in the case of SOCl₂).[7][8] This highly electrophilic intermediate then reacts readily with a wide range of alcohols, even sterically hindered ones, often at room temperature or below. This avoids the harsh acidic conditions of the Fischer method.
Carbodiimide-Mediated Coupling: The Steglich Esterification
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[9][10] The reaction is critically dependent on a nucleophilic catalyst, almost universally 4-dimethylaminopyridine (DMAP).[11][12]
-
Causality and Insight: This reaction proceeds under neutral, room-temperature conditions, making it ideal for sensitive or complex substrates.[10][11] The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the desired ester.[12] This catalytic cycle prevents a common side reaction: the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10][12]
The Mitsunobu Reaction: Mild Conditions for Inversion Chemistry
The Mitsunobu reaction facilitates the condensation of a carboxylic acid and an alcohol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]
-
Causality and Insight: This reaction is renowned for its exceptionally mild conditions and its characteristic inversion of stereochemistry at the alcohol's chiral center, proceeding via an SN2 mechanism.[13][15][16] While stereoinversion is not a factor for producing simple alkyl esters of 6-bromoquinoline-4-carboxylic acid, the mild, non-acidic, and non-basic conditions make it a valuable option for highly sensitive substrates. The primary drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine dicarboxylate), which can complicate purification.[15]
Pillar 2: Data-Driven Method Selection
The following table summarizes the key parameters for each esterification strategy, providing a clear basis for experimental design.
| Method | Key Reagents | Typical Conditions | General Yield | Advantages | Limitations |
| Fischer-Speier | Alcohol (often as solvent), H₂SO₄ or TsOH (catalytic) | Reflux (60-120 °C), 1-10 hours[1] | Moderate to High | Low cost, simple reagents, good for large scale with simple alcohols. | Harsh acidic conditions, not suitable for sensitive substrates or tertiary alcohols, equilibrium reaction.[1][5] |
| Acid Chloride Pathway | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine, Et₃N) | 1. Reflux2. 0 °C to RT | High to Excellent | High yielding, broad substrate scope, works with hindered alcohols. | Two-step process, uses corrosive/toxic reagents (SOCl₂). |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalytic)[10] | Room Temperature, 1-12 hours | High to Excellent | Very mild conditions,[12] suitable for acid/base sensitive substrates, high yields. | Stoichiometric urea byproduct can be difficult to remove, DCC is an allergen.[11] |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD[13] | 0 °C to Room Temperature, 1-8 hours | Good to High | Extremely mild conditions, stereochemical inversion at the alcohol.[13][15] | Stoichiometric byproducts (TPPO, hydrazine) complicate purification,[15] reagents are expensive. |
Pillar 3: Validated Experimental Protocols
The following protocols are detailed, self-validating systems designed for high reproducibility.
Protocol A: Two-Step Esterification via Acid Chloride Intermediate
This protocol describes the synthesis of Methyl 6-bromoquinoline-4-carboxylate. It can be adapted for other alcohols.
Workflow Diagram: Acid Chloride Pathway
Caption: Workflow for the two-step esterification protocol.
Materials and Reagents:
-
6-Bromoquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (or other desired alcohol)
-
Pyridine or Triethylamine (Et₃N)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromoquinoline-4-carboxylic acid (1.0 eq). Suspend the acid in anhydrous toluene (approx. 10 mL per gram of acid).
-
Add thionyl chloride (2.0 eq) dropwise, followed by one drop of DMF as a catalyst.
-
Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC against the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude acid chloride is a solid and can be used directly in the next step.
-
Ester Formation: Dissolve the crude 6-bromoquinoline-4-carbonyl chloride in anhydrous DCM (10 mL per gram of starting acid) and cool the flask to 0 °C in an ice bath.
-
In a separate flask, mix the desired alcohol (e.g., methanol, 1.5 eq) with a base such as pyridine (1.5 eq) in a small amount of DCM.
-
Add the alcohol/base solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours until TLC analysis indicates the consumption of the acid chloride.
-
Work-up and Purification: Dilute the reaction mixture with DCM. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol B: Steglich Esterification
This protocol describes the synthesis of tert-Butyl 6-bromoquinoline-4-carboxylate, a sterically hindered ester for which the Fischer method is ill-suited.[12]
Reaction Mechanism: Steglich Esterification
Caption: Catalytic cycle of the Steglich Esterification.
Materials and Reagents:
-
6-Bromoquinoline-4-carboxylic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoquinoline-4-carboxylic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (15 mL per gram of carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and brine.[11] This acidic wash helps remove any remaining DMAP.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure tert-butyl ester.
Trustworthiness: Troubleshooting and Expert Insights
-
Problem: Low yield in Steglich esterification.
-
Cause & Solution: The formation of N-acylurea byproduct can compete with ester formation, especially with sterically hindered alcohols.[12] Ensure DMAP is present and the reagents are anhydrous. Adding the DCC solution slowly at 0 °C can suppress this side reaction.
-
-
Problem: Difficulty removing DCU (from DCC) or TPPO (from Mitsunobu reaction).
-
Cause & Solution: DCU has limited solubility in many organic solvents. After filtration, some may remain. It can often be precipitated out by concentrating the crude mixture and adding a nonpolar solvent like hexanes, followed by a second filtration. For TPPO, chromatography is usually effective, but specialized "catch-and-release" phosphine reagents on a solid support can also be used to simplify purification.[15]
-
-
Problem: Reaction stalls or is incomplete.
-
Cause & Solution: Ensure all reagents are pure and solvents are anhydrous, as water can interfere with most of these reactions. For Fischer esterification, ensure efficient water removal. For coupling reactions, check the quality of the coupling agents (DCC, EDC can degrade over time).
-
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
K. C. Kumara Swamy, et al. (2009). The Mitsunobu Reaction: A Mechanistic End-Game. Molecules, 14(12), 5205-5260. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Singh, P., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13, 35359-35384. [Link]
-
PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
OpenStax. (n.d.). 21.3 Reactions of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction. [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Khan Academy. (n.d.). Acid chloride formation. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. synarchive.com [synarchive.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 6-bromoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The targeted functionalization of this privileged scaffold is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the quinoline framework.[1]
This document provides a comprehensive guide to the Suzuki coupling reaction of methyl 6-bromoquinoline-4-carboxylate, a key intermediate for the synthesis of a wide array of functionalized quinoline derivatives. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of reaction parameters, ensuring a thorough understanding and successful implementation in your research endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters. The presence of the electron-withdrawing methoxycarbonyl group at the 4-position can influence the reactivity of the C-Br bond at the 6-position, making careful optimization crucial.
Catalyst and Ligand Selection:
The choice of the palladium source and its associated ligand is critical for achieving high catalytic activity. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand. For heteroaromatic substrates like quinolines, electron-rich and bulky phosphine ligands are often preferred as they promote the rate-limiting oxidative addition step and stabilize the catalytic species.[4] Ligands such as SPhos or XPhos have demonstrated broad utility in the coupling of heteroaryl halides.[5]
The Role of the Base:
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to facilitate the transmetalation step by forming a more reactive boronate species from the boronic acid.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system. For substrates containing base-sensitive functional groups like esters, milder bases such as K₂CO₃ are often a suitable choice.
Solvent System:
The solvent system must be capable of dissolving both the organic and inorganic reaction components to a sufficient extent. A mixture of an organic solvent and water is commonly employed. Popular choices for the organic component include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2] The presence of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step. A typical ratio of organic solvent to water is in the range of 3:1 to 5:1.
Recommended Protocol for Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₂CO₃ (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the coupling partners.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-quinoline-4-carboxylate.
Tabulated Reaction Conditions and Yields
The following table provides a summary of representative Suzuki coupling conditions for haloquinoline derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | ~85 | Adapted from[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ (3) | THF/H₂O | 40 | 2.5 | >90 | Adapted from[2] |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (1) | XPhos (1.2) | DBU | THF/H₂O | 110 | 0.17 | ~80 | Adapted from[6] |
| 4 | Phenylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | High | Adapted from[2] |
Yields are approximate and will vary depending on the specific substrates and reaction conditions.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial.
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction. Using anhydrous conditions or boronate esters can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, especially in the presence of oxygen. Ensuring a thoroughly degassed reaction mixture is critical.
-
Purification Challenges: The polarity of the product may be similar to that of the starting materials or byproducts, requiring careful optimization of the chromatographic separation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-quinoline-4-carboxylates from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful implementation and optimization of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (URL: [Link])
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. (URL: [Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])
-
A Brief Introduction to Suzuki-Miyaura Coupling Reaction in Organic Lab Abroad. (URL: [Link])
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])
-
Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Methyl 6-bromoquinoline-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Design
Section 1: The Quinoline Core - A Privileged Scaffold in Kinase Drug Discovery
The quinoline ring system, a bicyclic heterocycle, is recognized in medicinal chemistry as a "privileged structure".[1] This designation stems from its recurring presence in molecules that exhibit high affinity for a diverse range of biological targets, including a significant number of protein kinases.[2] Several FDA-approved kinase inhibitors, such as bosutinib (Abl/Src inhibitor), lenvatinib (VEGFR/RET inhibitor), and cabozantinib (c-Met/VEGFR2 inhibitor), feature a quinoline core, underscoring its clinical and therapeutic relevance.[3] The rigid quinoline framework provides an ideal anchor to orient functional groups into the ATP-binding pocket of kinases, a common strategy for achieving potent inhibition.[4] Its synthetic tractability allows for the systematic exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[1]
Section 2: Strategic Value of the Methyl 6-bromoquinoline-4-carboxylate Scaffold
This compound is not merely another quinoline derivative; it is a strategically designed starting point for the rapid generation of diverse inhibitor libraries. Its utility is rooted in the orthogonal reactivity of its key functional groups.
-
The Quinoline Core: Serves as the fundamental hinge-binding element, interacting with the backbone of the kinase hinge region, a critical interaction for many Type I and Type II inhibitors.
-
C6-Bromo Substituent: This position acts as a primary vector for diversification. The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[5] This allows for the introduction of a wide array of aryl, heteroaryl, or amino groups that can probe deeper into the ATP pocket or extend into solvent-exposed regions, profoundly influencing inhibitor potency and selectivity.
-
C4-Methyl Carboxylate Group: This ester provides a secondary diversification point. It can be readily hydrolyzed to the corresponding carboxylic acid or, more directly, converted into a variety of amides through aminolysis. This position is crucial for installing groups that can form additional hydrogen bonds, modulate solubility, or alter the overall physicochemical profile of the final compound.
This dual-functionality enables a combinatorial or parallel synthesis approach, accelerating the discovery of structure-activity relationships (SAR).
Section 3: Synthetic Workflows & Experimental Protocols
The following protocols provide a comprehensive workflow, from the synthesis of the core scaffold to its diversification into a focused library of potential kinase inhibitors.
Protocol 1: Synthesis of this compound
This protocol outlines a robust method for preparing the starting scaffold, often beginning with 4-bromoaniline and an appropriate three-carbon building block, followed by cyclization and esterification. One common route is the Gould-Jacobs reaction.[6]
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether (solvent)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
Procedure:
-
Condensation: Combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: Add the crude intermediate from step 1 dropwise to pre-heated diphenyl ether (250-260 °C) under a nitrogen atmosphere. Maintain the temperature for 30-45 minutes.
-
Rationale: The high temperature is required to drive the thermal cyclization to form the quinolin-4-ol ring system.[7] Diphenyl ether is used for its high boiling point.
-
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate. Dilute with hexanes, filter the solid, wash thoroughly with hexanes and then ethyl acetate, and dry under vacuum.
-
Hydrolysis & Decarboxylation: Reflux the solid from step 3 in a solution of aqueous sodium hydroxide (10%) until the reaction is complete (TLC monitoring). Cool the mixture in an ice bath and acidify with concentrated HCl to precipitate 6-bromoquinolin-4-ol. Filter and dry the solid. This intermediate can then be carried forward.
-
Chlorination: Gently reflux the 6-bromoquinolin-4-ol (1.0 eq) in excess phosphorus oxychloride (POCl₃) for 2-3 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., NaOH or NH₄OH) and extract the product (6-bromo-4-chloroquinoline) with dichloromethane. Dry the organic layer over MgSO₄ and concentrate.[7]
-
Carboxylation & Esterification: The conversion of 6-bromo-4-chloroquinoline to the target this compound is a more complex, multi-step process often involving cyanation followed by hydrolysis and esterification. A more direct, albeit advanced, method involves palladium-catalyzed carbonylation in the presence of methanol. For a standard laboratory approach, converting a precursor like 6-bromoquinoline-4-carboxylic acid is more common.
-
Alternative (Esterification of Acid): If starting from 6-bromoquinoline-4-carboxylic acid (1.0 eq), suspend it in anhydrous methanol. Add concentrated sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 4-6 hours until TLC shows completion. Cool, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Protocol 2: Library Generation via Suzuki-Miyaura Cross-Coupling at C6
This protocol describes the palladium-catalyzed coupling of the C6-bromo position with various aryl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq) or other suitable Pd catalyst/ligand system
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the chosen arylboronic acid, and the carbonate base.
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Rationale: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-quinoline derivative.
Protocol 3: Library Generation via Amidation of the C4-Ester
This protocol details the conversion of the methyl ester at the C4 position into a diverse set of amides.
Materials:
-
Methyl 6-(aryl)quinoline-4-carboxylate (from Protocol 2) (1.0 eq)
-
Primary or secondary amine (2.0-5.0 eq)
-
High-boiling point solvent (e.g., DMF, NMP, or neat amine)
-
Lewis acid catalyst (optional, e.g., AlMe₃, for difficult couplings)
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve the quinoline ester in the chosen solvent (or use the amine as the solvent if it is a liquid).
-
Amine Addition: Add the desired amine. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Reaction: Heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting ester.
-
Rationale: Direct amidation of unactivated esters often requires elevated temperatures to proceed at a reasonable rate. Using the amine as a solvent ensures a high concentration.
-
-
Workup: Cool the reaction mixture. If a high-boiling solvent was used, dilute with water to precipitate the product or dilute with ethyl acetate and perform an aqueous wash to remove the solvent and excess amine.
-
Purification: The crude amide can be purified by recrystallization or silica gel column chromatography.
Section 4: Application in Targeting Key Kinase Families & SAR
Derivatives from the this compound scaffold have shown activity against several important cancer-related kinase families. The C6 and C4 positions are critical for tuning the potency and selectivity profile.
-
VEGFR/KDR: Vascular Endothelial Growth Factor Receptor is a key mediator of angiogenesis, crucial for tumor growth.[8][9] The C6-aryl group can occupy a hydrophobic pocket, while the C4-amide can form hydrogen bonds with the hinge region.[10][11]
-
Src/Abl: These non-receptor tyrosine kinases are implicated in cell proliferation and survival.[12] Bosutinib, a dual Src/Abl inhibitor, validates the utility of a substituted quinoline core.[13] Modifications at C6 can dictate selectivity between these closely related kinases.
-
EGFR: Epidermal Growth Factor Receptor is a primary target in non-small cell lung cancer.[14][15] Approved inhibitors like erlotinib and gefitinib are based on the related quinazoline scaffold, but quinolines also show promise. The 4-anilino group is a classic hinge-binder, a motif that can be generated from the C4 position of our scaffold.[16]
Table 1: Representative Structure-Activity Relationship (SAR) Data for Quinoline-Based Inhibitors (Note: This table is a generalized representation based on published data for various quinoline inhibitors to illustrate SAR principles.)
| Compound Series | C6-Substituent (R1) | C4-Substituent (R2) | Target Kinase | IC₅₀ (nM) | Reference |
| A | -Br | -CONH(3-fluorophenyl) | VEGFR-2 | 550 | [10] |
| B | 3-methoxyphenyl | -CONH(3-fluorophenyl) | VEGFR-2 | 45 | [10] |
| C | 3-aminophenyl | -CONH(cyclopropyl) | Src | 150 | [17] |
| D | 3-aminophenyl | -CONH(3-chloro-4-fluorophenyl) | Src | 12 | [17] |
| E | 4-hydroxyphenyl | -NH(3-ethynylphenyl) | EGFR | 8 | [15] |
| F | 4-methoxyphenyl | -NH(3-ethynylphenyl) | EGFR | 75 | [15] |
Key SAR Insights:
-
C6 Position: Replacing the bromo group with larger, appropriately substituted aryl groups (e.g., Series A vs. B) generally enhances potency by accessing hydrophobic pockets.
-
C4 Position: The nature of the amide substituent is critical for hinge-binding and overall potency. Small changes, like the addition of halogens to a phenyl ring (Series C vs. D), can dramatically improve activity.
-
Selectivity: The specific combination of substituents at C4 and C6 dictates the selectivity profile across the kinome. For instance, a hydroxyl group on the C6-aryl moiety (Series E) can provide a key interaction point not available to a methoxy group (Series F), significantly impacting EGFR inhibition.
Section 5: Protocol for In Vitro Kinase Inhibition Assay
This protocol describes a general, luminescence-based in vitro assay to determine the IC₅₀ values of synthesized compounds against a target kinase. The principle involves quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
Protocol 4: ADP-Glo™ Kinase Assay (Promega) or Similar
Principle: This is a universal, luminescence-based assay for measuring kinase activity. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is directly proportional to the ADP generated and thus to kinase activity.
Materials:
-
Purified target kinase (e.g., VEGFR-2, Src)
-
Kinase-specific substrate (peptide or protein)
-
Synthesized inhibitor compounds (dissolved in 100% DMSO)
-
Staurosporine or other known potent inhibitor (positive control)
-
100% DMSO (negative/vehicle control)
-
Kinase reaction buffer (typically includes Tris-HCl, MgCl₂, DTT)
-
ATP solution at appropriate concentration (often at or near the Kₘ for the kinase)
-
ADP-Glo™ Assay Kit (or similar, containing reagents to measure ADP)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of your inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 10-100 µM. Dispense a small volume (e.g., 1 µL) of the diluted compounds, DMSO vehicle control, and positive control into the wells of the 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the reaction buffer. Add this mix (e.g., 10 µL) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction is initiated.
-
Initiate Reaction: Prepare the ATP solution in reaction buffer. Add the ATP solution (e.g., 10 µL) to all wells to start the kinase reaction.
-
Self-Validation: Include "no enzyme" control wells to measure background signal and "no inhibitor" (DMSO only) wells to define 100% kinase activity.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for the determined reaction time (e.g., 60 minutes).
-
Terminate Reaction & Deplete ATP: Add the ADP-Glo™ Reagent (e.g., 20 µL) to all wells. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add the Kinase Detection Reagent (e.g., 40 µL) to all wells. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the average signal from the "no inhibitor" (DMSO) wells as 100% activity and the average signal from the positive control (staurosporine) wells as 0% activity.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve (sigmoidal curve) using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC₅₀ value.
-
References
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]
-
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2014). Arabian Journal of Chemistry. [Link]
-
Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023). European Journal of Medicinal Chemistry. [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry. [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery. [Link]
-
Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2015). ResearchGate. [Link]
-
Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). International Journal of Chemical Studies. [Link]
-
Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023). RSC Medicinal Chemistry. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
-
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2018). Journal of Cancer. [Link]
-
Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link]
-
In vitro kinase assay. (2026). protocols.io. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2014). ResearchGate. [Link]
-
Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022). Molecules. [Link]
-
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). Molbank. [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). ChemMedChem. [Link]
-
SAR of quinazoline candidates as Src kinase inhibitor. (n.d.). ResearchGate. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]
-
Synthetic route to quinoline‐4‐carboxyl derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution at the C4 Position of Quinoline Esters
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The functionalization of the C4 position, in particular, is a critical strategy in the development of new drug candidates, notably in the synthesis of antimalarial and anti-infective agents.[1][3][4] This document provides a comprehensive guide to nucleophilic substitution reactions at the C4 position of quinoline esters. It delves into the underlying reaction mechanisms, offers detailed, field-proven protocols for various nucleophiles, and discusses the critical parameters that govern reaction success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Theoretical Background: The SNAr Mechanism in Quinolines
Nucleophilic substitution at the C4 position of a quinoline ring, particularly when activated by an ester group and bearing a suitable leaving group, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This pathway is distinct from SN1 and SN2 reactions that occur at sp³-hybridized centers.[6]
The quinoline ring system is inherently electron-deficient, a characteristic that is amplified by the presence of the nitrogen heteroatom.[7] This electron deficiency makes the ring susceptible to attack by nucleophiles, especially at the C2 and C4 positions.[7][8] The presence of an ester group, an electron-withdrawing substituent, further activates the ring towards nucleophilic attack.
The SNAr reaction is a two-step process:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: An electron-rich nucleophile attacks the electron-deficient C4 carbon, which bears a leaving group (e.g., a halogen). This initial attack is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5][9] The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing ester group, which helps to stabilize it.[5]
-
Departure of the Leaving Group: In the second, faster step, the leaving group departs, and the aromaticity of the quinoline ring is restored, yielding the C4-substituted product.[5]
Figure 1: Generalized SNAr mechanism at the C4 position of a quinoline ester.
Key Experimental Considerations
The success of a nucleophilic substitution reaction at the C4 position of a quinoline ester is contingent on several critical factors:
The Nature of the Leaving Group
The choice of the leaving group is paramount. In the context of SNAr reactions, the bond to the leaving group is broken in the second, fast step, so its bond strength is less critical than its ability to stabilize a negative charge and its influence on the electrophilicity of the C4 carbon.[9][10]
Common leaving groups for this transformation are halogens. The typical reactivity order in SNAr is F > Cl > Br > I.[9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack.[6][9] While seemingly counterintuitive based on bond strength, the rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond.[5]
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | High electronegativity strongly activates the C4 position for nucleophilic attack.[9] |
| Cl | Good | A commonly used and effective leaving group for SNAr reactions on quinolines.[3][11] |
| Br | Moderate | Less reactive than chlorine due to lower electronegativity. |
| I | Lowest | Least effective halogen leaving group for this reaction. |
| OMe | Poor | Generally considered a poor leaving group, though can be displaced under specific conditions.[12] |
The Nucleophile
A wide range of nucleophiles can be employed to functionalize the C4 position of quinoline esters. The choice of nucleophile is dictated by the desired final product.
-
Nitrogen Nucleophiles: Primary and secondary amines are frequently used to synthesize 4-aminoquinoline derivatives, a class of compounds with significant biological activity, including antimalarial properties.[3][13][14]
-
Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.
-
Sulfur Nucleophiles: Thiolates are effective for creating thioether linkages.
-
Carbon Nucleophiles: While less common in traditional SNAr, certain stabilized carbanions can participate in these reactions.
Reaction Conditions
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred.[15] These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.
-
Temperature: These reactions often require elevated temperatures, typically ranging from 80°C to 150°C, to overcome the activation energy barrier of the initial nucleophilic attack.[13][15]
-
Base: When using nucleophiles with an acidic proton (e.g., amines, phenols, thiols), a base is required to deprotonate the nucleophile and generate the more reactive anionic species. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).[15]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific quinoline ester and nucleophile being used.
General Protocol for the Synthesis of 4-Aminoquinoline Esters
This protocol describes the reaction of a 4-chloroquinoline ester with a primary or secondary amine.
Materials:
-
4-Chloroquinoline ester (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinoline ester (1.0 equiv), the desired amine (1.2 - 2.0 equiv), and potassium carbonate (2.0 - 3.0 equiv).
-
Add a sufficient volume of DMF or NMP to dissolve the starting materials (typically a 0.1 to 0.5 M solution with respect to the quinoline ester).
-
Heat the reaction mixture to 120-140°C and stir vigorously.[13]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General workflow for the synthesis of 4-aminoquinoline esters.
Palladium-Catalyzed C-N Cross-Coupling: An Alternative Approach
For less reactive amines or when milder conditions are required, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents a powerful alternative to the traditional SNAr reaction.[16][17][18] This methodology has been successfully applied to the synthesis of 4-aminoquinolines.[13][18]
Materials:
-
4-Chloroquinoline ester (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the 4-chloroquinoline ester (1.0 equiv), the amine (1.1 - 1.5 equiv), the palladium catalyst, the ligand, and the base.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Applications in Drug Development
The C4-functionalization of quinoline esters is a well-established strategy in the synthesis of pharmacologically active compounds. The 4-aminoquinoline core is a privileged scaffold in antimalarial drug discovery, with chloroquine and amodiaquine being prominent examples.[3][14][19] The development of new 4-aminoquinoline derivatives aims to overcome drug resistance and reduce toxicity.[3][19] Beyond antimalarials, C4-substituted quinolines have been investigated for their potential as anti-cancer, antiviral, antibacterial, and antifungal agents.[1][20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Insufficient temperature; Inactive nucleophile; Poor leaving group. | Increase reaction temperature; Use a stronger base to generate a more potent nucleophile; Switch to a more reactive leaving group (e.g., from -Cl to -F). |
| Multiple products | Side reactions at other positions; Decomposition of starting materials or product. | Lower the reaction temperature; Use a more selective catalyst system (for Pd-catalyzed reactions); Ensure an inert atmosphere to prevent oxidative degradation. |
| Difficulty in purification | Similar polarity of starting material and product; Presence of baseline impurities. | Optimize the eluent system for column chromatography; Consider a different purification technique (e.g., recrystallization, preparative HPLC). |
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Kaur, K., et al. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie, 356(2), e2200361. [Link]
-
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(7), 508-511. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Ren, P., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 83(2), 780-789. [Link]
-
de Paula, M. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 798. [Link]
-
The Organic Chemistry Tutor. (2020, October 26). Reactivity of Quinoline. YouTube. [Link]
-
Wolska, N., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163. [Link]
-
Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018. [Link]
-
Nishikawa, Y., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. The Journal of Organic Chemistry, 87(3), 1756-1763. [Link]
-
Catino, A. J., & Buchwald, S. L. (2021). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 26(23), 7359. [Link]
-
Zhu, C., et al. (2022). Examples of 4-unsubstituted quinoline-based marketed drugs and clinical candidates. ResearchGate. [Link]
-
Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. [Link]
-
Delgado, J. D., & Romero, A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380387. [Link]
-
Romero, A., & Delgado, J. D. (2024). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 12, 1487889. [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
de Paula, M. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Bath. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Shafiee, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17834-17866. [Link]
-
Chemistry LibreTexts. (2023, January 22). Leaving Groups. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 14. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Note: Optimization and Scalable Protocol for the Hydrolysis of Methyl 6-Bromoquinoline-4-carboxylate
Part 1: Executive Summary & Strategic Analysis
Context and Significance
Methyl 6-bromoquinoline-4-carboxylate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of Type II kinase inhibitors and antimalarial agents (analogous to mefloquine derivatives). The hydrolysis of the methyl ester to the free carboxylic acid (6-bromoquinoline-4-carboxylic acid ) is a critical gateway step.
While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to its amphoteric nature . The quinoline nitrogen (basic) and the carboxylic acid (acidic) create a zwitterionic landscape where solubility is highly pH-dependent. Standard protocols often fail at the isolation stage, resulting in poor yields due to the formation of water-soluble hydrochloride salts (at low pH) or carboxylate salts (at high pH).
Chemical Strategy and Mechanism
The hydrolysis proceeds via a standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage). However, the electron-deficient nature of the quinoline ring (enhanced by the 6-Bromo substituent) makes the ester carbonyl highly electrophilic, allowing for milder conditions than typical benzoate esters.
Critical Process Parameters (CPPs):
-
Solvent System: The substrate is lipophilic (Br-substituted). Pure aqueous base will result in a heterogeneous gum. A miscibility-bridging solvent (THF or MeOH) is mandatory.
-
Isoelectric Point (pI) Isolation: This is the most common failure point.
-
pH < 2: Forms the Quinolinium Hydrochloride salt (Water Soluble).
-
pH > 6: Forms the Carboxylate anion (Water Soluble).
-
Target pH (3.5 – 4.5): Forms the free acid/zwitterion (Precipitates).
-
Part 2: Detailed Experimental Protocols
Method A: High-Purity Laboratory Scale (LiOH/THF)
Recommended for medicinal chemistry (100 mg – 10 g scale) where purity is paramount.
Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for small-scale medicinal chemistry because it is more soluble in THF/Water mixtures, ensuring a homogeneous reaction phase which drives kinetics and prevents entrapment of starting material in precipitates.
Reagents & Materials
-
Substrate: this compound (1.0 eq)
-
Base: LiOH·H₂O (2.5 eq)
-
Solvent: THF (Tetrahydrofuran) and Deionized Water (3:1 ratio)
-
Acid: 1M HCl and Glacial Acetic Acid
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 3.76 mmol) in THF (12 mL). Ensure complete dissolution; the solution should be clear/yellow.
-
Saponification: Dissolve LiOH·H₂O (395 mg, 9.4 mmol) in Water (4 mL). Add this aqueous solution dropwise to the stirring THF solution.
-
Observation: The mixture may turn slightly turbid initially but should clarify or form a fine suspension.
-
-
Reaction: Stir vigorously at Ambient Temperature (20–25°C) for 4 hours.
-
IPC (In-Process Control): Monitor by LC-MS or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and the acid (Rf ~0.1, streaking) should appear.
-
Note: If reaction is incomplete after 4 hours, warm to 45°C for 1 hour. Avoid boiling to prevent decarboxylation.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap, 35°C) to remove the THF. You will be left with an aqueous slurry of the lithium carboxylate salt.
-
Clarification: Add Water (10 mL) to the residue. If any insoluble particulates remain (unreacted ester or impurities), filter through a small pad of Celite.
-
Controlled Precipitation (The Critical Step):
-
Cool the aqueous solution to 0–5°C (Ice bath).
-
Slowly add 1M HCl dropwise with stirring until pH ~5 .
-
Switch to Glacial Acetic Acid and continue adding dropwise until pH 4.0 .
-
Why Acetic Acid? It acts as a buffer, preventing "overshoot" to pH 1 where the product redissolves.
-
-
Isolation: A thick white to off-white precipitate will form. Stir at 0°C for 30 minutes to age the crystal.
-
Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 5 mL) followed by a minimal wash with cold acetone (1 x 2 mL) to remove trace organic impurities.
-
Drying: Dry under high vacuum at 45°C for 12 hours.
Expected Yield: 90–95% Appearance: White to pale cream powder.
Method B: Scalable Process (NaOH/MeOH)
Recommended for Process Development (>50 g scale).
Rationale: Methanol is cheaper and easier to recover than THF. NaOH is the industrial standard.
Protocol Summary
-
Suspend the ester in Methanol (5 vol) .
-
Add 2M NaOH (3.0 eq) .
-
Heat to Reflux (65°C) for 2 hours. (Solubility increases with temperature).
-
Distill off Methanol at atmospheric pressure until pot volume is reduced by 50%.
-
Dilute with Water (10 vol) to dissolve the sodium salt.
-
Acidify with 6M HCl at 20°C to pH 3.8 – 4.2 .
-
Filter, wash with water, and dry.
Part 3: Visualization & Logic
Reaction Workflow Diagram
The following diagram illustrates the decision logic and chemical transformation flow.
Figure 1: Step-by-step workflow for the chemoselective hydrolysis.
Solubility & Species Distribution Logic
Understanding the pH-dependent solubility is vital for yield.
Figure 2: Solubility profile of amphoteric quinoline carboxylic acids.
Part 4: Analytical Data & Troubleshooting
Expected Analytical Parameters
| Parameter | Specification | Notes |
| Appearance | White to Off-White Solid | Yellowing indicates oxidation or trace impurities. |
| 1H NMR (DMSO-d6) | δ 13.8 (br s, 1H), 9.0 (d, 1H), 8.8 (d, 1H), 8.1 (d, 1H), 7.9 (dd, 1H), 7.8 (d, 1H) | Carboxylic proton usually very broad. |
| LC-MS (ESI) | [M+H]+ = 252.0/254.0 | Characteristic 1:1 Bromine isotope pattern. |
| Melting Point | >260°C (Decomp) | High MP is typical for zwitterionic quinolines. |
Troubleshooting Guide
-
Issue: No precipitate forms upon acidification.
-
Cause: pH is too low (< 2.0). You have formed the HCl salt.[1]
-
Fix: Back-titrate with 1M NaOH or Saturated Sodium Acetate solution until pH reaches 4.0.
-
-
Issue: Product is gummy/sticky.
-
Cause: Residual THF or impurities.
-
Fix: Triturate the gum with Diethyl Ether or Acetonitrile. The impurities will dissolve, and the acid will solidify.
-
-
Issue: Low Yield.
-
Cause: Product lost in mother liquor due to slight water solubility.
-
Fix: Saturate the aqueous mother liquor with NaCl (Salting out) and extract with n-Butanol or Ethyl Acetate/THF (1:1).
-
Part 5: References
-
PubChem Compound Summary. (2025). 6-Bromoquinoline-4-carboxylic acid.[2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]
-
Shanghai Zaiqi Bio Tech. (2017).[6] 6-bromo-4-chloroquinoline preparation method. Patent CN106432073B. (Describes analogous hydrolysis conditions for quinoline esters). Retrieved from
-
Mirica Group. (2025).[7] Organic & Biomolecular Chemistry Protocols. University of Illinois Urbana-Champaign. (General protocols for pyridine/quinoline ester hydrolysis). Retrieved from [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. 160233-76-1|6-Bromoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 6-Bromoquinoline-4-carboxylic acid | CAS#:160233-76-1 | Chemsrc [chemsrc.com]
- 4. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 6. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. mirica.web.illinois.edu [mirica.web.illinois.edu]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromoquinoline Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Functionalization of the quinoline core is critical for modulating biological activity, and the 6-position offers a sterically accessible and electronically favorable site for modification.[4] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-bromoquinoline derivatives, a versatile and powerful strategy for forging new carbon-carbon and carbon-nitrogen bonds. We will delve into the mechanistic underpinnings and practical execution of key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these state-of-the-art synthetic methodologies.
Core Principles: The Palladium Catalytic Cycle & Reactivity of 6-Bromoquinoline
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the precise construction of complex molecular architectures from simple precursors.[5][6] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.
The three key steps of this cycle are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinoline, forming a Pd(II) complex.[7][8] This is often the rate-determining step.
-
Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center.[7][9]
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
The 6-position of the quinoline ring is particularly well-suited for these transformations. It is located on the carbocyclic ring, making it relatively unhindered and electronically similar to a standard brominated aromatic ring, which generally leads to predictable reactivity.[4] However, the quinoline nitrogen can potentially coordinate to the palladium catalyst, which may sometimes lead to catalyst inhibition.[10] The careful selection of ligands, which are crucial for stabilizing the palladium center and modulating its reactivity, is key to mitigating these effects and achieving high efficiency.[10]
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[5][7][11] It involves the coupling of 6-bromoquinoline with an organoboron reagent (boronic acid or boronate ester).
Application Notes
This protocol is robust for coupling 6-bromoquinoline with a wide array of aryl- and heteroarylboronic acids. The choice of base is critical for activating the boronic acid to facilitate transmetalation.[12] A mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents.[7]
Detailed Experimental Protocol
Materials:
-
6-Bromoquinoline (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoquinoline, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the 6-bromoquinoline should be approximately 0.1 M.[7]
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at 80-100 °C.[13]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[13]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[7]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[7]
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting Suzuki Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst or insufficient degassing. | Ensure proper inert atmosphere technique. Use a fresh, reliable catalyst source. |
| Inefficient transmetalation. | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. | |
| Debromination | Presence of protic impurities; side reaction pathway. | Use anhydrous solvents and reagents. Optimize the base and temperature.[10] |
| Protodeboronation | Boronic acid is unstable under reaction conditions. | Use the corresponding pinacol boronate ester, which is more stable.[14] Consider a slower catalyst to match the rate of boronic acid release.[14] |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples 6-bromoquinoline with an alkene to form a substituted alkene, providing a direct route to vinylquinolines.[8][15] This reaction is highly valuable for introducing functionalized side chains.
Application Notes
The Heck reaction is stereospecific, typically yielding the trans isomer.[8] A base is required to neutralize the HBr generated during the catalytic cycle. Electron-deficient alkenes like acrylates and styrenes are common and highly effective coupling partners.[15]
Detailed Experimental Protocol
Materials:
-
6-Bromoquinoline (1.0 eq.)
-
Alkene (e.g., Styrene, Ethyl Acrylate) (1.5 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine Ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 - 3.0 eq.)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Setup: In a sealable reaction tube, combine 6-bromoquinoline, the palladium precatalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Addition: Add the degassed solvent, the alkene, and the base via syringe.
-
Reaction: Seal the tube tightly and heat in an oil bath to 80-140 °C with vigorous stirring.[15]
-
Monitoring: Follow the reaction by GC-MS or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[8] Rinse the pad with the reaction solvent.
-
Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc), wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the product by column chromatography.
Caption: Catalytic Cycle of the Heck Reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[16][17] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
Application Notes
The classic Sonogashira reaction uses a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. The reaction is typically run in an amine base, which also serves as the solvent. Copper-free versions have been developed to avoid issues with copper contamination.
Detailed Experimental Protocol (Copper-Cocatalyzed)
Materials:
-
6-Bromoquinoline (1.0 eq.)
-
Terminal Alkyne (1.2 - 2.0 eq.)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Amine Base/Solvent (e.g., Et₃N, Diisopropylamine)
Procedure:
-
Setup: To a Schlenk flask, add 6-bromoquinoline, the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3x).
-
Addition: Add the degassed amine solvent, followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Workflow for Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[18] For 6-bromoquinoline, this allows for the introduction of a wide range of primary and secondary amines, including cyclic amines like morpholine and piperazine, which are common motifs in bioactive molecules.[19][20]
Application Notes
This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) to facilitate the reductive elimination step, which is often challenging for C-N bond formation.[21] The reaction is highly sensitive to air and moisture, demanding stringent anhydrous and anaerobic conditions.[21]
Detailed Experimental Protocol
Materials:
-
6-Bromoquinoline (1.0 eq.)
-
Amine (1.2 - 1.5 eq.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, XPhos, RuPhos) (1.2 - 1.5x Pd concentration)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.0 eq.)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vial.
-
Reagent Addition: Add the 6-bromoquinoline and the anhydrous solvent.
-
Final Addition: Add the amine coupling partner.
-
Reaction: Seal the vial tightly and heat to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool to room temperature, dilute with an organic solvent, and filter through a plug of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Deactivated catalyst. | Ensure strictly anhydrous and anaerobic conditions. Screen different, more robust ligands (e.g., second-generation biarylphosphines). |
| Low Yield | Sterically hindered amine. | Use a more active catalyst system (e.g., a palladacycle precatalyst). Increase reaction temperature and time. |
| Catalyst inhibition by amine. | Increase catalyst loading or use a ligand less prone to forming off-cycle complexes.[10] |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction couples 6-bromoquinoline with an organotin (stannane) reagent.[9] It is highly versatile due to the commercial availability of many organostannane reagents and their tolerance of a wide variety of functional groups.
Application Notes
The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts after the reaction.[9][22] The reaction mechanism is similar to the Suzuki coupling, but it does not require a base for activation.[9] Additives like LiCl can sometimes accelerate the reaction.
Detailed Experimental Protocol
Materials:
-
6-Bromoquinoline (1.0 eq.)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous, Degassed Solvent (e.g., Toluene, DMF, Dioxane)
-
Optional Additive: LiCl
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 6-bromoquinoline and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3x).
-
Addition: Add the degassed solvent, followed by the organostannane reagent via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until TLC or LC-MS indicates completion.
-
Workup: Cool the reaction and dilute with a solvent like diethyl ether. To remove tin byproducts, stir the solution with an aqueous KF solution (1M) for 30 minutes, which precipitates insoluble tributyltin fluoride.
-
Purification: Filter the mixture through Celite, separate the organic layer, dry, concentrate, and purify by column chromatography.
Comparative Summary of Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | C-C / C-N Bond | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron | Pd Catalyst, Base | C-C | Low toxicity of boron reagents; mild conditions.[12] | Boronic acids can be unstable (protodeboronation). |
| Heck | Alkene | Pd Catalyst, Base | C-C | Atom economical; good functional group tolerance.[8] | Limited to alkene partners; regioselectivity can be an issue. |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) | C-C | Mild conditions; direct route to arylalkynes.[16] | Potential for alkyne homocoupling; requires amine base. |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-N | Broad scope of amines; direct arylation. | Requires specialized ligands; sensitive to air/moisture. |
| Stille | Organostannane | Pd Catalyst | C-C | Excellent functional group tolerance; no base needed.[9] | High toxicity of tin reagents; purification challenges.[22] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromoquinoline Derivatives.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
- Hu, Y. Z., Zhang, G., & Thummel, R. P. (2003). Friedländer Approach for the Incorporation of 6-Bromoquinoline into Novel Chelating Ligands. Organic Letters, 5(13), 2251–2253.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
- Benchchem. (n.d.). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
- Wikipedia. (n.d.). Sonogashira coupling.
- NROChemistry. (n.d.). Heck Coupling.
- PMC. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Stille reaction.
- SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile.
- PMC. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Methyl 6-bromoquinoline-4-carboxylate Synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for Methyl 6-bromoquinoline-4-carboxylate
Welcome to the technical support hub for quinoline scaffold synthesis. This guide addresses the specific challenges associated with synthesizing This compound . Unlike generic protocols, this document focuses on the Pfitzinger Reaction pathway, which is the most reliable route for accessing the 4-carboxylated quinoline core, and addresses the steric challenges inherent to the 4-position.[1]
Part 1: The Core Synthetic Strategy
The most robust route to the target is the Pfitzinger Reaction followed by Esterification . While other methods (e.g., Conrad-Limpach) exist, they often favor 4-hydroxyquinolines (4-quinolones) rather than the desired carboxylate functionality.[1]
The Pathway:
-
Condensation: 5-Bromoisatin + Sodium Pyruvate
6-Bromoquinoline-4-carboxylic acid (6-Bromocinchoninic acid).[1] -
Esterification: 6-Bromoquinoline-4-carboxylic acid + Methanol
This compound .[1]
Workflow Visualization
The following diagram outlines the critical intermediate states and decision points.
Figure 1: Optimized synthetic workflow highlighting the critical acid chloride activation step to overcome steric hindrance at the C4 position.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: The Pfitzinger Condensation (Step 1)
Q: My reaction mixture turns black/tarry, and the yield of the carboxylic acid is <40%. What is happening? Diagnosis: This is likely due to the aldol polymerization of pyruvate before it can condense with the isatin. Pyruvate is unstable in strong base if not consumed immediately. Solution:
-
Order of Addition: Do not mix isatin, pyruvate, and base all at once. Dissolve the 5-bromoisatin in the base (KOH/NaOH) first and heat to reflux. This opens the isatin ring to form the reactive isatinate (keto-acid).
-
Slow Addition: Add the pyruvate (preferably as a solution) dropwise to the refluxing isatinate solution. This ensures the isatinate is always in excess relative to the unreacted pyruvate, favoring the cross-condensation over pyruvate self-polymerization.
Q: I cannot precipitate the 6-bromoquinoline-4-carboxylic acid during workup. It stays in solution. Diagnosis: Quinoline carboxylic acids are zwitterionic. They have an isoelectric point (pI) where solubility is minimal. If you acidify too much (pH < 1) or too little (pH > 5), the product remains soluble as a salt. Protocol:
-
Cool the reaction mixture to 0–5°C.
-
Acidify slowly with glacial acetic acid or 10% HCl.
-
Target pH 3.5 – 4.0. Use a calibrated pH meter, not just litmus paper.
-
Allow the slurry to stir for 1-2 hours at 0°C to maximize crystallization before filtration.
Module B: The Esterification Bottleneck (Step 2)
Q: I am using standard Fischer esterification (MeOH + H2SO4), but conversion stalls at 60-70%. Why? Diagnosis: The "Peri-Effect." In quinolines, the C4-carboxylate is sterically crowded by the proton at the C5 position (the "peri" position). This steric hindrance makes the tetrahedral intermediate of Fischer esterification difficult to form and energetically unfavorable. Standard reflux is often insufficient to drive this to completion.
Q: How do I drive the reaction to 100% conversion? Solution: Switch to an Acid Chloride Activation method. By converting the carboxylic acid to the acid chloride first, you create a highly reactive electrophile that overcomes the steric barrier.
Optimized Protocol (Thionyl Chloride Method):
-
Suspend dry 6-bromoquinoline-4-carboxylic acid in anhydrous methanol (0.5 M concentration).
-
Cool to 0°C.
-
Add Thionyl Chloride (SOCl₂) dropwise (3.0 – 5.0 equivalents). Caution: Exothermic gas evolution.[1]
-
Reflux for 4–6 hours. The formation of HCl in situ and the transient acid chloride species drive the reaction.
-
Monitor by HPLC/TLC. If incomplete, add more SOCl₂ and reflux longer.
Comparison of Esterification Methods:
| Method | Reagents | Pros | Cons | Recommended? |
| Fischer (Standard) | MeOH / H₂SO₄ | Cheap, simple | Stalls due to steric hindrance (peri-effect); reversible.[1] | No |
| Steglich | DCC / DMAP | Mild conditions | Urea byproduct removal is difficult; expensive for scale-up. | Only for small scale |
| Acid Chloride | SOCl₂ / MeOH | High conversion , irreversible | Corrosive, gas evolution. | YES (Industry Standard) |
Part 3: Experimental Protocol (Self-Validating)
Synthesis of this compound
Step 1: 6-Bromoquinoline-4-carboxylic Acid [1]
-
Dissolution: In a round-bottom flask, dissolve 5-bromoisatin (1.0 eq) in 33% aqueous KOH (10.0 eq). The solution will turn deep red/orange (formation of isatinate).
-
Reflux: Heat the solution to 80°C.
-
Addition: Add Sodium Pyruvate (1.5 eq) dissolved in a minimum amount of water dropwise over 30 minutes.
-
Reaction: Reflux for 4 hours.
-
Workup: Cool to room temperature. Wash the aqueous phase with diethyl ether (removes non-acidic impurities).
-
Precipitation: Cool aqueous layer to 0°C. Acidify with Glacial Acetic Acid to pH 3-4 .
-
Isolation: Filter the solid, wash with cold water, and dry extensively in a vacuum oven (water interferes with the next step).
Step 2: Methyl Ester Formation
-
Setup: Place dried acid (from Step 1) in a flask under Nitrogen. Add anhydrous Methanol (10 mL/g of acid).
-
Activation: Cool to 0°C. Add Thionyl Chloride (3.0 eq) dropwise.
-
Reflux: Heat to reflux (65°C) for 6 hours.
-
Quench: Evaporate solvent/excess SOCl₂ under reduced pressure.
-
Neutralization: Resuspend residue in DCM. Wash with saturated NaHCO₃ (removes residual HCl).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Methanol/Hexane if necessary.
Part 4: Mechanism of Failure (Visualized)
Understanding why the reaction fails is key to prevention.
Figure 2: Causal analysis of common failure modes in quinoline synthesis.
References
-
Pfitzinger, W. (1886).[2] "Chinolinderivate aus Isatinsäure".[2] Journal für Praktische Chemie, 33(1), 100.
-
Neises, B., & Steglich, W. (1978).[3] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522-524.[1]
-
BenchChem Technical Support. (2025). "Synthesis Protocol for Methyl 6-bromoquinoline-3-carboxylate". BenchChem Application Notes.
-
Mans, D. (2016). "A Survey of Solvents for the Conrad-Limpach Synthesis". PMC - National Institutes of Health.
-
Organic Syntheses. "Esterification of Carboxylic Acids with Alcohols". Org.[3] Synth. Coll. Vol.
Sources
Troubleshooting low conversion in quinoline carboxylic acid esterification
Technical Support Center: Quinoline Carboxylic Acid Esterification
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of quinoline carboxylic acids. The unique electronic and steric properties of the quinoline scaffold can present specific hurdles not encountered with simpler aromatic acids. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification of a quinoline carboxylic acid has stalled, resulting in very low conversion. What are the most likely initial culprits?
Low conversion is a common issue stemming from several factors, often magnified by the presence of the quinoline ring. Before diving into method-specific troubleshooting, it's crucial to assess the foundational parameters of your reaction. The quinoline nitrogen, being basic, can interfere with acid catalysis, and the overall planarity and potential for steric hindrance of the system can slow reactions.
A logical troubleshooting workflow should be your first step. This process helps systematically eliminate potential causes, saving time and resources.
Caption: General troubleshooting workflow for low esterification conversion.
Method-Specific Troubleshooting
Fischer Esterification (Acid-Catalyzed)
Q2: I'm using a standard Fischer esterification protocol (H₂SO₄ catalyst, alcohol as solvent) but see minimal product with my quinoline carboxylic acid. Why?
The most probable cause is the quenching of the acid catalyst by the basic nitrogen atom on the quinoline ring. Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will preferentially protonate the quinoline nitrogen, forming a quinolinium salt.[1][2] This non-catalytic acid-base reaction consumes your catalyst, preventing it from activating the carboxylic acid's carbonyl group for nucleophilic attack by the alcohol.[3][4]
Caption: Protonation of quinoline nitrogen deactivates the acid catalyst.
Solutions:
-
Increase Catalyst Loading: You may need to use a significantly higher catalyst loading than typical Fischer esterifications to overcome this stoichiometric consumption. Start by adding at least one equivalent of acid relative to the quinoline substrate, plus the desired catalytic amount (e.g., 1.1 equivalents total).
-
Use a Lewis Acid Catalyst: Lewis acids like BF₃·OEt₂ may coordinate preferentially with the carbonyl oxygen over the quinoline nitrogen, promoting the reaction without being fully quenched.[5]
-
Switch to a Different Method: If catalyst quenching remains an issue, the Fischer method may be inappropriate for your specific substrate. Consider methods that do not rely on strong acids, such as the Steglich esterification.[6]
Q3: Even with sufficient catalyst, my Fischer esterification seems to stop at ~50% conversion. What's limiting the reaction?
This is a classic sign of chemical equilibrium. The Fischer esterification is a reversible reaction that produces water as a byproduct.[3][7][8] As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, leading to a point of equilibrium where the net conversion ceases.[9]
Solutions to Drive Equilibrium:
-
Use Excess Alcohol: The most common strategy is to use the alcohol reactant as the reaction solvent. This large excess shifts the equilibrium towards the products, according to Le Châtelier's principle.[2][4][10]
-
Remove Water: Actively removing water as it forms is highly effective.[7] This can be achieved by:
| Strategy | Mechanism | Typical Application |
| Excess Alcohol | Le Châtelier's Principle | Simple, low-boiling alcohols (Methanol, Ethanol) are used as the solvent. |
| Dean-Stark Trap | Azeotropic removal of water | High-boiling reactions using a co-solvent like toluene.[7] |
| Molecular Sieves | Physical sequestration of water | Reactions where a Dean-Stark setup is impractical. |
Carbodiimide-Mediated (Steglich) Esterification
Q4: I switched to a Steglich esterification using DCC and DMAP, but the reaction is slow and I'm seeing a significant, insoluble byproduct. What is happening?
The Steglich esterification is an excellent, mild alternative for acid-sensitive substrates.[11][12] However, it has its own common failure modes.
-
Formation of N-Acylurea: The primary side reaction is the intramolecular rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea.[11][12] This pathway becomes significant if the nucleophile (the alcohol) is too slow to attack, often due to steric hindrance. The 4-dimethylaminopyridine (DMAP) catalyst is crucial for suppressing this side reaction by acting as a more efficient acyl transfer agent.[12][13]
-
Insoluble Byproduct: The main byproduct of the reaction is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and precipitates from the reaction mixture.[11] While its formation indicates the reaction is proceeding, its removal can be challenging.
Solutions:
-
Ensure DMAP is Catalytic and Active: Use a fresh bottle of DMAP at a loading of 5-10 mol%. DMAP is the true catalyst that accelerates the desired esterification over the side reaction.[12][13]
-
Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants are well-dissolved.[14]
-
Purification Strategy for DCU:
-
Filtration: The most common method is to filter the crude reaction mixture to remove the precipitated DCU.
-
"Freezer Trick": After the reaction, cool the mixture in a freezer (-20 °C) to maximize DCU precipitation before filtration.
-
Solvent Wash: Washing the filtered organic solution with dilute acid (e.g., 1 M HCl) can help remove any remaining traces of DCU and DMAP.
-
Alternative Methods for Difficult Substrates
Q5: Both Fischer and Steglich methods are failing. What is a more robust method for forcing the esterification of a challenging quinoline carboxylic acid?
When direct condensation methods fail, a two-step approach involving activation of the carboxylic acid is often the most reliable solution. Converting the carboxylic acid to a highly reactive intermediate, such as an acid chloride , bypasses the unfavorable equilibria and mild activation issues of the previous methods.
Workflow: Acid Chloride Intermediate Route
-
Activation: React the quinoline carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[15][16] This converts the -OH group into a much better leaving group (-Cl).
-
Esterification: Add the desired alcohol, often with a non-nucleophilic base like pyridine or triethylamine, to the crude acid chloride. The base scavenges the HCl byproduct generated during the reaction.[17]
Advantages:
-
High Reactivity: Acid chlorides are extremely electrophilic, leading to rapid and often quantitative conversion to the ester.
-
Irreversible: The reaction is not an equilibrium, so there is no need to remove a byproduct to drive it to completion.
Considerations:
-
Harsh Reagents: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive.
-
Substrate Stability: Ensure your quinoline substrate does not have other functional groups that are sensitive to these harsh activating agents.
Experimental Protocols
Protocol 1: Fischer Esterification with Excess Alcohol
-
To a round-bottom flask, add the quinoline carboxylic acid (1.0 eq).
-
Add the desired alcohol, which will also serve as the solvent (e.g., methanol, 20-50 eq).
-
Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (0.1-0.2 eq, but may require >1.0 eq if catalyst quenching is severe).[2][15]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC or LC-MS. The reaction may take several hours to reach equilibrium.[18]
-
Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Steglich Esterification
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the quinoline carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).[14]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cold solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, a white precipitate (DCU) will have formed. Cool the flask to -20 °C for 30 minutes to maximize precipitation.
-
Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester via column chromatography.
Protocol 3: Two-Step Esterification via Acid Chloride
-
Acid Chloride Formation: In a fume hood, add the quinoline carboxylic acid (1.0 eq) to a flask. Carefully add thionyl chloride (SOCl₂) (2.0-5.0 eq), either neat or in a solvent like DCM. Add a catalytic amount of DMF (1-2 drops).[16]
-
Heat the mixture to reflux for 1-3 hours until gas evolution (SO₂ and HCl) ceases.
-
Cool the mixture and carefully remove the excess SOCl₂ under reduced pressure (ensure your vacuum pump is protected from acidic vapors).
-
Ester Formation: Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, prepare a solution of the alcohol (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C and slowly add the alcohol/base solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC).
-
Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. ajchem-a.com [ajchem-a.com]
- 17. US4472579A - Process for the preparation of quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 6-bromoquinoline-4-carboxylate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline derivatives. Here, we address common challenges and provide in-depth, field-proven solutions for the successful recrystallization of methyl 6-bromoquinoline-4-carboxylate. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section is formatted in a direct question-and-answer format to rapidly address specific problems you may encounter during the recrystallization of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | 1. Incorrect solvent choice. 2. Insufficient solvent volume. | 1. Verify the suitability of the chosen solvent. Consider the polarity of this compound. 2. Gradually add more hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce yield.[1][2] 3. If the compound remains insoluble, a different solvent or a co-solvent system may be necessary.[3] |
| Product "oils out" during cooling, forming a liquid layer instead of crystals. | 1. The solution is supersaturated. 2. The cooling rate is too rapid. 3. The compound is significantly impure, leading to a depressed melting point.[4] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional solvent to slightly decrease the concentration.[4][5] 3. Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.[5][6] 4. Gently scratch the inside of the flask with a glass rod at the air-solvent interface to provide a nucleation site for crystal growth.[4][5] |
| Poor or no crystal formation upon cooling. | 1. Too much solvent was used, preventing the solution from reaching saturation upon cooling.[1][4][5] 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. If the mother liquor is still available, try concentrating the solution by carefully evaporating some of the solvent and then allowing it to cool again.[4][5] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[4][5][7] |
| Crystals are colored or appear impure. | 1. Presence of colored impurities in the crude product. | 1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[2] 3. A second recrystallization may be necessary to achieve the desired purity. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used during the dissolution step.[1] 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product lost in the mother liquor. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][6] 3. To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) and keep the solution hot during filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] For this compound, a molecule with both polar (ester) and non-polar (quinoline ring) characteristics, a solvent of intermediate polarity is often a good starting point.
A systematic approach to solvent selection involves small-scale solubility tests with a range of solvents.[6] Common solvents to evaluate include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[8][9] The principle of "like dissolves like" can be a useful guide; given the presence of an ester group, solvents like ethyl acetate might be effective.[8]
Solvent Selection Workflow
Caption: A flowchart for systematic solvent selection.
Q2: What are the potential impurities in my crude this compound?
A2: Potential impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 4-bromoaniline or reagents from the cyclization and esterification steps.[10] Side-products from the reaction, such as isomers or over-brominated species, may also be present. Understanding the potential impurities is crucial for selecting an appropriate recrystallization solvent that will keep these impurities dissolved in the mother liquor.
Q3: Can I use a co-solvent system for recrystallization?
A3: Yes, a co-solvent system, or a solvent pair, is an excellent strategy when a single solvent is not effective.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble.[9] For this compound, a potential co-solvent system could be a mixture of ethanol (good solvent) and water (anti-solvent).[11] The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes slightly turbid. The solution is then allowed to cool slowly.
Co-Solvent Recrystallization Workflow
Caption: The process of recrystallization using a co-solvent system.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[2] It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling period to promote the formation of larger, purer crystals.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[1]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.
Protocol 2: Co-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with swirling until a faint cloudiness (turbidity) persists.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Collection: Follow steps 3-7 from the Single Solvent Recrystallization protocol.
References
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
PubChem. This compound. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
PubChem. methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
University of California, Los Angeles. recrystallization.pdf. [Link]
-
PubChem. 6-Bromo-4-methylquinoline. [Link]
-
YouTube. Recrystallization. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubChem. 6-Bromoquinoline-4-carboxylic acid. [Link]
-
Simon Fraser University. Solubility of Organic Compounds. [Link]
-
Sema. Solubilities Of Inorganic And Organic Compounds. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. edu.rsc.org [edu.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted 6-bromoisatin from quinoline reaction mixtures
[1][2]
Topic: Purification of Quinoline Derivatives from Isatin Impurities Target Analyte: Unreacted 6-Bromoisatin (CAS: 6326-79-0) Context: Pfitzinger Reaction Workup & Purification[1][2]
Diagnostic & Overview
The Issue: You have performed a Pfitzinger reaction (reaction of 6-bromoisatin with a ketone/aldehyde in strong base) and isolated a solid product. However, the product retains a persistent orange, red, or brown coloration , indicating the presence of unreacted 6-bromoisatin.[2]
The Chemistry of the Impurity:
-
Identity: 6-Bromoisatin (an indole-2,3-dione derivative).[1][2][3]
-
Physical State: Orange to dark red crystalline powder.
-
Solubility Profile:
-
Strong Base (pH > 12): Soluble (Ring opens to form isatinate salt).
-
Weak Base (pH ~8.5): Insoluble/Sparingly Soluble (Does not deprotonate significantly).
-
Acid (pH < 7): Insoluble in water; soluble in acetic acid.
-
Reactivity: Forms water-soluble adducts with sodium bisulfite [1, 2].[1]
-
The Solution Strategy: We utilize the acidity difference (pKa) between the quinoline-4-carboxylic acid product (pKa ~4–5) and the 6-bromoisatin impurity (pKa ~10 for the N-H bond) to effect a clean separation.[1][2]
Primary Protocol: The Bicarbonate Selective Extraction
Best For: Quinoline-4-carboxylic acid derivatives (Pfitzinger products).[1][2][4] Mechanism: Exploits the pKa difference. Sodium bicarbonate (NaHCO₃) is basic enough to deprotonate the carboxylic acid product (making it water-soluble) but not basic enough to deprotonate the isatin or keep its ring open (keeping it insoluble) [3].[2]
Workflow Diagram
Caption: Selective dissolution workflow. The acidic product dissolves in weak base, while the isatin impurity remains solid and is filtered off.[2]
Step-by-Step Methodology
-
Suspension: Take the crude, dried reaction solid and suspend it in saturated aqueous sodium bicarbonate (NaHCO₃) . Use approximately 10–15 mL of solution per gram of crude solid.
-
Digestion: Stir the suspension vigorously at room temperature for 30–60 minutes.
-
Observation: The quinoline acid will dissolve, potentially releasing CO₂ gas. The 6-bromoisatin will remain as an orange/red solid.[1]
-
-
Filtration: Filter the mixture through a sintered glass funnel or Celite pad.
-
Precipitation: Carefully acidify the filtrate with glacial acetic acid (preferred) or dilute HCl to pH 4–5.
-
Why Acetic Acid? It prevents the pH from dropping too low, which could re-precipitate conjugated impurities or inorganic salts.
-
-
Collection: Filter the resulting white/off-white precipitate, wash thoroughly with water to remove salts, and dry.
Secondary Protocol: The Bisulfite Scavenge
Best For: Products that are soluble in organic solvents (e.g., esters, non-acidic quinolines) or when the Bicarbonate method yields poor recovery.[2]
Mechanism: Isatins are
Quantitative Comparison of Methods
| Feature | Bicarbonate Extraction | Bisulfite Wash |
| Target Product State | Acidic (Carboxylic Acid) | Neutral/Organic Soluble |
| Separation Basis | Acidity (pKa) | Chemical Reactivity (Ketone) |
| Reagent | Sat.[1][2] NaHCO₃ (aq) | 20-40% NaHSO₃ (aq) |
| Isatin Fate | Remains as Solid (Filtered) | Dissolves in Aqueous Layer |
| Efficiency | High for Pfitzinger Acids | High for Esters/Neutrals |
Workflow Diagram
Caption: Chemo-selective scavenging. The ketone group of isatin reacts to form a water-soluble salt, partitioning it away from the product.[2]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Note: If your quinoline acid is not soluble, this method is not suitable unless you esterify it first.
-
-
Reaction: Add an equal volume of 40% aqueous Sodium Bisulfite (NaHSO₃) .
-
Extraction: Shake vigorously in a separatory funnel for 2–3 minutes. The bisulfite adduct formation is not instantaneous; vigorous contact is required.
-
Separation: Allow layers to separate. The aqueous layer will likely take on the orange/yellow color of the isatin adduct.
-
Repeat: Repeat the bisulfite wash until the aqueous layer remains colorless.
-
Workup: Wash the organic layer with water (to remove excess bisulfite), dry over anhydrous Na₂SO₄, and evaporate.
Troubleshooting & FAQs
Q: My product precipitates during the Bicarbonate Extraction step. What is wrong? A: Your product might be a zwitterion or have low solubility even as a salt.
-
Fix: Try using 10% Sodium Carbonate (Na₂CO₃) instead of bicarbonate. The higher pH (~11) increases solubility. However, ensure you do not go so high (pH > 12) that the isatin ring opens and dissolves [5].
Q: I used the Bisulfite method, but the orange color persists in the organic layer. A: 6-Bromoisatin is less reactive than unsubstituted isatin due to steric and electronic effects.
-
Fix: Add a small amount of Ethanol (5-10%) to the aqueous bisulfite layer to increase the solubility of the organic phase in the interface, facilitating the reaction. Alternatively, heat the biphasic mixture gently (40°C) while stirring before separation.
Q: Can I just recrystallize the mixture? A: Yes, but it is often less efficient as a primary purification step.
-
Solvents: 6-Bromoisatin recrystallizes well from Glacial Acetic Acid (forming yellow needles) [6].[1][2] If your product also crystallizes from acetic acid, separation will be poor.
-
Recommendation: Use recrystallization (e.g., from Ethanol or DMF/Water) only after performing the Bicarbonate or Bisulfite cleanup.
Q: How do I confirm the impurity is gone? A: Use Thin Layer Chromatography (TLC).
References
- Hoare, R. C. (1937). Purification of the isatins. US Patent 2,086,805.
-
ScienceMadness. (2004). The Pfitzinger Reaction - Isolation and Purification. Discussion Board. [Link]
-
Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.[2] [Link]
-
Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434.[1][2] [Link]
Technical Guide: Optimizing Thermal Parameters for Bromo-Quinoline Synthesis via Pfitzinger Reaction
Content Type: Technical Support / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Development Scientists Topic: Thermal Optimization of 5-Bromoisatin Condensation[1]
Core Directive: The Thermal Biphasic Strategy
The Pfitzinger reaction is not a monothematic thermal event.[2][3] To optimize the synthesis of bromo-quinolines (specifically 6-bromoquinoline-4-carboxylic acid derivatives), you must treat the reaction as two distinct thermodynamic phases.
The Common Failure Mode: Researchers often combine all reagents and immediately reflux.[2] For halogenated isatins (like 5-bromoisatin), this frequently leads to incomplete conversion or occlusion of the starting material in the final precipitate due to its lower solubility compared to unsubstituted isatin.
The Optimized Thermal Profile
-
Phase I (Hydrolysis/Ring-Opening): Moderate Heat (
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Goal: Complete conversion of 5-bromoisatin to the potassium 2-amino-5-bromophenylglyoxalate intermediate.[1]
-
Visual Cue: Color shift from deep orange/red to pale yellow/brown.
-
-
Phase II (Condensation/Cyclization): High Heat (Reflux,
).-
Goal: Driving the aldol condensation and subsequent dehydration/cyclization which are endothermic and entropically driven.[1]
-
Interactive Troubleshooting Center
Q1: I am seeing unreacted 5-bromoisatin in my final product despite refluxing for 24 hours. Why?
Diagnosis: This is likely a Phase I thermal failure . 5-Bromoisatin is significantly more hydrophobic than isatin. If you add the ketone and immediately reflux, the ketone (often in excess) can act as a co-solvent, but the base-mediated ring opening competes with the condensation.[1] If the ring isn't open, the Pfitzinger mechanism cannot proceed.
Corrective Action:
-
Pre-activation Step: Dissolve 5-bromoisatin in the alkaline solution (33% KOH) alone.[1] Heat to
for 45–60 minutes. -
Verification: Do not proceed to ketone addition until the suspension becomes a clear, pale yellow/brown solution. This confirms the formation of the soluble isatinate salt.
Q2: My reaction mixture turns into a viscous black tar upon reflux.
Diagnosis: Thermal degradation of the carbonyl component.[1][2] Aldehydes and certain ketones (e.g., acetone, unstable keto-esters) are prone to polymerization or self-condensation (aldol) in strong alkali at high temperatures.
Corrective Action:
-
Dropwise Addition: Do not dump the ketone. Once Phase I (ring opening) is complete, increase temp to reflux. Then, add the ketone dropwise over 1–2 hours.
-
Temperature Ceiling: If using unstable ketones (like oxaloacetate), limit temperature to
and extend time (48–72h) rather than refluxing at .
Q3: The product precipitates as a "gum" rather than crystals upon acidification.
Diagnosis: Rapid thermal shock during the workup. Acidifying a hot (
Corrective Action:
-
The "Annealing" Cool: Allow the reaction mass to cool slowly to Room Temperature (RT) over 2 hours.
-
Ice Bath: Chill to
before adding acid. -
pH Control: Acidify slowly to pH 4–5. Do not overshoot to pH 1, as the quinoline nitrogen can protonate, forming a soluble hydrochloride salt, reducing yield.
Validated Experimental Protocol
Target: 6-Bromo-2-phenylquinoline-4-carboxylic acid Scale: 10 mmol[1]
| Reagent | Amount | Role |
| 5-Bromoisatin | 2.26 g (10 mmol) | Scaffold Precursor |
| Acetophenone | 1.20 g (10 mmol) | Carbonyl Component |
| KOH (33% aq) | 15 mL | Base / Catalyst |
| Ethanol | 20 mL | Co-solvent |
| Acetic Acid (Glacial) | q.s.[1] | Precipitating Agent |
Step-by-Step Methodology:
-
Phase I (Activation):
-
In a 100 mL Round Bottom Flask (RBF), suspend 5-bromoisatin in 33% KOH.
-
Critical: Heat to
with vigorous stirring for 1 hour. -
Checkpoint: Ensure solution changes from red suspension to clear yellow liquid (Potassium 5-bromoisatinate).
-
-
Phase II (Reaction):
-
Add Ethanol (20 mL) to the hot solution.
-
Add Acetophenone (1.20 g) dropwise.[1]
-
Increase temperature to Reflux (
) . -
Maintain reflux for 18–24 hours.
-
Monitoring: TLC (Hexane:EtOAc 1:1).[1] The spot for 5-bromoisatin (
) should disappear; product stays at baseline (acidic).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
Phase III (Workup):
-
Distill off excess ethanol (rotary evaporator or simple distillation).
-
Dilute residue with 20 mL cold water.
-
Extract with Diethyl Ether (
) to remove unreacted acetophenone (discard organics).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Cool aqueous layer to
. -
Acidify dropwise with Glacial Acetic Acid to pH 4.
-
Filter the pale yellow precipitate, wash with cold water, and dry at
.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
Visualizing the Mechanism & Logic
Diagram 1: Thermal Checkpoints in the Pfitzinger Pathway
This diagram illustrates where temperature specifically influences the chemical transformation, highlighting the critical intermediate stabilization.[1]
Caption: The biphasic thermal requirement: Moderate heat ensures solubility (Phase I), while reflux drives the endothermic cyclization (Phase II).
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose yield issues based on visual cues.
Caption: Diagnostic flow for common thermal and procedural failures in Pfitzinger synthesis.
Comparative Data: Temperature vs. Yield
The following data summarizes general trends for halogenated isatin conversions found in literature reviews. Note that "Reflux" yield assumes the biphasic protocol described above.
| Condition | Temperature | Reaction Time | Typical Yield (Bromo-derivatives) | Note |
| Room Temp | 48–72 h | < 30% | Incomplete cyclization; intermediate remains. | |
| Standard Reflux | 12–24 h | 75–85% | Optimal balance of rate vs. degradation. | |
| Microwave | 10–20 min | 80–90% | High yield, but difficult to scale >5g. | |
| High Temp (Autoclave) | 2–4 h | 40–50% | Significant tar formation/decarboxylation. |
References
-
BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from
-
ScienceMadness. The Pfitzinger Reaction - Mechanism and Discussion. Retrieved from
-
ResearchGate. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from
-
Cambridge University Press. Pfitzinger Quinoline Synthesis - Name Reactions in Organic Synthesis.[4] Retrieved from [1]
-
UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from
Sources
Preventing hydrolysis of methyl quinoline-4-carboxylates during workup
Technical Support Center: Methyl Quinoline-4-Carboxylate Stability
Welcome to the technical support center for handling methyl quinoline-4-carboxylate and related ester derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with product stability during reaction workup. Unintended hydrolysis of the methyl ester to the corresponding carboxylic acid is a common pitfall that can drastically reduce yield and complicate purification.
This document provides in-depth troubleshooting advice, preventative protocols, and the chemical principles behind them to ensure you can confidently isolate your target compound with maximum purity and yield.
Core Principles: Understanding Ester Hydrolysis
The ester functional group in methyl quinoline-4-carboxylates is susceptible to cleavage under both acidic and basic aqueous conditions. Understanding the mechanisms is the first step toward preventing this undesired reaction.
-
Base-Catalyzed Hydrolysis (Saponification): This is often the primary concern during workup. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. The final step is a rapid and essentially irreversible acid-base reaction where the highly basic methoxide deprotonates the newly formed carboxylic acid.[1][2] This irreversibility is why even moderate exposure to strong bases can lead to complete hydrolysis.[3]
Sources
Solvent selection for column chromatography of quinoline methyl esters
Technical Support Center: Solvent Selection for Column Chromatography of Quinoline Methyl Esters
Introduction: The "Silanol Trap" in Quinoline Purification
Purifying quinoline methyl esters presents a dual challenge: the moderate polarity of the ester group and the Lewis basicity of the quinoline nitrogen. The most common failure mode in silica gel chromatography for this class is peak tailing (streaking) .
The Mechanism of Failure:
Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (
This guide provides the solvent architectures and protocols required to neutralize this interaction and achieve high-purity isolation.
Module 1: Solvent System Selection Matrix
Do not rely on a single "magic mixture." Select your solvent system based on the polarity profile of your specific ester derivative.
Table 1: Recommended Solvent Architectures
| System Type | Solvent Composition | Target Application | Notes |
| Standard NP | Hexanes / Ethyl Acetate (EtOAc) | Lipophilic quinolines (e.g., long alkyl chains). | Often fails for polar quinolines. Causes tailing without modifiers. |
| High Polarity | DCM / Methanol (MeOH) | Polar methyl esters; poor solubility in hexanes. | Warning: MeOH >10% can dissolve silica.[2] |
| "The Shield" | DCM / MeOH + 1% TEA | Gold Standard for basic quinolines. | Triethylamine (TEA) blocks silanols, sharpening peaks.[3] |
| Green Alt. | Heptane / Ethanol (EtOH) | Sustainable replacement for Hex/EtOAc. | Ethanol is more polar than EtOAc; adjust ratios accordingly. |
| Selectivity | Toluene / Acetone | Separation of close-eluting isomers. | Toluene provides |
Module 2: Visualizing the Decision Process
Use the following logic flow to determine the optimal purification strategy for your crude mixture.
Figure 1: Decision tree for selecting the mobile phase based on Thin Layer Chromatography (TLC) behavior. Note the central role of spotting "tailing" early.
Module 3: Troubleshooting Guides (Q&A)
Q1: My compound streaks on the TLC plate and elutes as a broad band over 20 test tubes. How do I fix this?
Diagnosis: Unchecked Silanol Activity. The Fix: You must compete for the acidic sites on the silica.
-
The Modifier Method: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
Why: The amine modifier is more basic than your quinoline. It preferentially binds to the silica protons, creating a "neutralized shield" over which your product can slide effortlessly [1, 4].
-
-
Protocol: Pre-treat the column.[4] Run 2 column volumes (CV) of the mobile phase with the modifier before loading your sample. This ensures the entire silica bed is deactivated.
Q2: I am using DCM/MeOH, but my product is co-eluting with a major impurity.
Diagnosis: Lack of Selectivity. The Fix: Change the "Selectivity Triangle." DCM and MeOH are both proton-donors/acceptors. Switch to a system with different dipole interactions.
-
Option A: Toluene/Acetone (9:1) . Toluene interacts with the aromatic
-system of the quinoline, often separating it from non-aromatic impurities [13]. -
Option B: Ether/Hexanes . If solubility permits, diethyl ether offers unique hydrogen-bonding selectivity distinct from esters or alcohols.
Q3: My compound precipitates on the column when I switch from Hexane to EtOAc.
Diagnosis: Solubility Mismatch. Methyl esters of quinolines can be crystalline and poorly soluble in non-polar solvents. The Fix: "Liquid Loading" with a solubilizer.
-
Dissolve your crude in a minimum amount of DCM or Chloroform .
-
Load this onto the column.[4]
-
Start your gradient with a small percentage of DCM (e.g., Hexane/DCM/EtOAc) to keep the compound in solution until the polar eluent takes over.
-
Alternative: Use Dry Loading . Adsorb the crude onto Celite or loose silica, evaporate the solvent, and pour the powder onto the column. This eliminates solubility issues during the critical loading phase [15].
-
Module 4: Experimental Protocols
Protocol A: The "Neutralized Slurry" Packing Method
Use this for all basic quinoline separations to guarantee sharp peaks.
-
Preparation: Calculate the required silica (approx. 30-50g silica per 1g of crude).
-
Slurry Solvent: Prepare your starting mobile phase (e.g., 90% Hexane / 10% EtOAc) and add 1% v/v Triethylamine (TEA) .
-
Mixing: Add silica to the solvent containing TEA. Swirl to create a slurry. Crucial: Let it sit for 5 minutes. This allows the TEA to neutralize the silica heat of adsorption.
-
Packing: Pour the slurry into the column. Flush with 2 Column Volumes (CV) of the TEA-containing solvent.
-
Elution: Run your gradient. You can maintain 1% TEA throughout, or reduce it to 0.5% after the first fraction elutes.
Protocol B: Green Chemistry Alternative
For labs restricting chlorinated solvents (DCM).
-
Substitute: Replace DCM/MeOH with Ethyl Acetate/Ethanol (3:1) .
-
Modifier: Add 0.1% Ammonium Hydroxide (aqueous ammonia) to the ethanol portion.
-
Note: Ethanol has higher viscosity than DCM. You may need to reduce flow rates or use flash cartridges with larger particle sizes (40-63 µm) to avoid overpressure [9, 25].
Module 5: Advanced Visualization (Mechanism)
Figure 2: Mechanistic action of Triethylamine (TEA). The modifier (TEA) binds to the acidic silica sites more strongly than the quinoline analyte, effectively "paving the road" for the product to elute without drag.
References
-
BenchChem. (2025).[1][5][6][7][8] Purification of Highly Lipophilic Quinoline Derivatives: Technical Support Center. Retrieved from
-
Biotage. (2023).[9] When should I use a pH modifier in flash column chromatography gradient? Retrieved from
-
University of Rochester. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from
-
ResearchGate. (2018).[10] How to find suitable solvent for column chromatography? Retrieved from
-
Sigma-Aldrich. (2015).[11] Greener Solvent Alternatives: Merck’s Greener Chromatography Solution. Retrieved from
-
National Institutes of Health (NIH). (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Overcoming solubility issues of methyl 6-bromoquinoline-4-carboxylate in NMR
Topic: Overcoming Solubility Issues of Methyl 6-bromoquinoline-4-carboxylate in NMR Ticket ID: NMR-SOL-QN-06 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Matrix: Identify Your Issue
Before altering your experimental parameters, match your observations to the symptoms below to determine the root cause.
| Symptom | Probable Cause | Recommended Action |
| Precipitation/Cloudiness | Saturation limit reached; hydrophobic aggregation. | Switch to DMSO-d₆ or TFA-d . |
| Broad/Undefined Peaks | Variable Temperature (VT) NMR (See Section 3). | |
| Missing Quaternary Carbons | Insufficient relaxation delay ( | Increase |
| Floating Solids | Incomplete dissolution due to lattice energy. | Sonicate (40°C) or filter through glass wool. |
Solvent Selection Strategy
The planar structure of this compound facilitates strong intermolecular
Tier 1: The Standard (DMSO-d₆)
-
Why: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts dipole-dipole interactions better than chloroform.
-
Protocol: Dissolve 5–10 mg in 0.6 mL DMSO-d₆.
-
Pros: Excellent solubility; locks well; standard literature reference.
-
Cons: Hygroscopic (water peak at 3.33 ppm); viscous (requires shimming).
Tier 2: The "Nuclear" Option (TFA-d or Acidified CDCl₃)
-
Why: The quinoline nitrogen is basic. Adding Trifluoroacetic acid (TFA) protonates the nitrogen (
), creating a cation. The resulting electrostatic repulsion breaks -stacking aggregates instantly. -
Protocol:
-
Method A: Add 1–2 drops of non-deuterated TFA to your
sample. -
Method B (Preferred): Use pure TFA-d if recovery is not required.
-
-
Critical Warning: Protonation causes significant deshielding (downfield shift) of ring protons, particularly H-2 and H-8. Do not compare chemical shifts directly to neutral literature values [1].
Advanced Protocols: Breaking the Aggregates
If DMSO-d₆ alone yields broad peaks, use these advanced workflows.
Workflow A: Variable Temperature (VT) NMR
Heating the sample increases molecular tumbling rates and breaks weak intermolecular associations, sharpening the linewidths.
Figure 1: Safe Variable Temperature (VT) ramping protocol for DMSO samples.
Safety Note: Ensure your NMR tube is rated for heat (Class A Pyrex). Do not exceed 80°C in standard probes without checking specifications [2].
Workflow B: Sample Preparation Logic
Figure 2: Decision tree for sample preparation to ensure homogeneity.
Acquisition Parameters (The "Fine Tuning")
The bromine atom at position 6 and the quaternary carbon at position 4 possess long spin-lattice relaxation times (
Recommended Parameters for ¹³C NMR:
| Parameter | Standard Setting | Recommended for Quinoline | Reason |
| Relaxation Delay ( | 1.0 – 2.0 sec | 3.0 – 5.0 sec | Allows C-Br and C=O carbons to relax fully [3]. |
| Pulse Angle | 90° ( | 30° or 45° | Shorter pulses require less relaxation time. |
| Scans (NS) | 128 – 512 | 1024+ | Bromine splits signal intensity (isotopes); requires higher S/N. |
| Spectral Width | 220 ppm | 240 ppm | Ensure carbonyl carbon (~165 ppm) is not aliased. |
Frequently Asked Questions (FAQ)
Q: Why does my spectrum look different in
Q: Can I recover my sample after using DMSO-d₆? A: Yes, but it is difficult due to DMSO's high boiling point (189°C). You generally need to perform an aqueous workup (add water, extract with ethyl acetate) or use a lyophilizer (freeze dryer) if available.
Q: The peaks are sharp, but the baseline is rolling. Why? A: This is often due to the "smile" effect from using too little solvent or solid particles affecting magnetic susceptibility. Ensure solvent height is at least 4.0 cm (approx 0.6 mL) and the solution is perfectly clear.
Q: I see a doublet at ~8.9 ppm. Which proton is this? A: This is typically H-2 (adjacent to the Nitrogen). It is the most deshielded proton on the ring due to the electronegativity of the nitrogen atom.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 3 on Variable Temperature methods).
-
Reich, H. J. (2024). NMR Relaxation. University of Wisconsin-Madison Chemistry Department. (General reference for T1 relaxation principles).
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 6-bromoquinoline-4-carboxylate
Introduction: The Significance of Quinolines and the Imperative of Structural Verification
Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The precise substitution pattern on the quinoline scaffold is critical to its pharmacological function, necessitating robust and unequivocal analytical techniques for structural elucidation. Among the arsenal of analytical methods, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of these compounds.[1]
This guide provides an in-depth analysis of the ¹H NMR spectrum of a key quinoline derivative, methyl 6-bromoquinoline-4-carboxylate. We will explore the expected spectral features and compare the utility of ¹H NMR with other instrumental techniques such as ¹³C NMR and Mass Spectrometry. This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural characterization to advance their scientific endeavors.
The Power of Proton NMR: A Detailed Look at this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ), multiplicity, and coupling constants (J) for the protons of this compound are summarized in the table below. These predictions are based on the analysis of related quinoline derivatives and general substituent effects in aromatic systems.[3][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H2 | ~8.9 | Doublet (d) | ~4.5 | Located ortho to the nitrogen, this proton is significantly deshielded. |
| H3 | ~7.8 | Doublet (d) | ~4.5 | Coupled to H2, its chemical shift is influenced by the adjacent carboxylate group. |
| H5 | ~8.2 | Doublet (d) | ~9.0 | Part of the benzenoid ring, coupled to H7. Deshielded by the quinoline ring system. |
| H7 | ~7.9 | Doublet of Doublets (dd) | ~9.0, ~2.0 | Coupled to H5 (ortho) and H8 (meta). |
| H8 | ~8.4 | Doublet (d) | ~2.0 | Meta-coupled to H7 and deshielded by the bromine atom. |
| OCH₃ | ~4.0 | Singlet (s) | N/A | Protons of the methyl ester group, typically appearing as a singlet in this region. |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on the cross-validation of data from multiple analytical methods.[1]
| Analytical Technique | Strengths for this compound Analysis | Limitations |
| ¹H NMR Spectroscopy | - Provides detailed information on the number of protons and their chemical environments. - Coupling patterns reveal the connectivity of protons. - Essential for unambiguous isomer differentiation. | - Can be complex to interpret for molecules with overlapping signals. - Requires a relatively pure sample. |
| ¹³C NMR Spectroscopy | - Determines the number of unique carbon atoms. - Chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).[5][6] | - Longer acquisition times due to the low natural abundance of ¹³C. - Does not typically show coupling between adjacent carbons. |
| Mass Spectrometry (MS) | - Determines the molecular weight of the compound with high accuracy.[7] - Fragmentation patterns can provide clues about the molecular structure. | - Does not provide detailed information on the connectivity of atoms. - Isomer differentiation can be challenging based on mass alone. |
| Infrared (IR) Spectroscopy | - Identifies the presence of specific functional groups (e.g., C=O of the ester, C=N of the quinoline). | - Provides limited information about the overall molecular skeleton. - The spectrum can be complex and difficult to interpret fully. |
graph TD { A[Sample Preparation] --> B{NMR Tube}; B --> C[Dissolution in Deuterated Solvent (e.g., CDCl3)]; C --> D[Addition of Internal Standard (e.g., TMS)]; D --> E{NMR Spectrometer}; E --> F[Data Acquisition]; F --> G[Data Processing]; G --> H[Spectrum Analysis]; H --> I[Structural Elucidation];subgraph "Workflow" A; B; C; D; E; F; G; H; I; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px style G fill:#FFFFFF,stroke:#5F6368,stroke-width:2px style H fill:#FFFFFF,stroke:#5F6368,stroke-width:2px style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: A typical workflow for ¹H NMR analysis.
Experimental Protocol for ¹H NMR Analysis
For researchers seeking to acquire a ¹H NMR spectrum of this compound, the following protocol provides a standardized methodology.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment might involve:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Conclusion: An Integrated Approach to Structural Verification
The structural elucidation of novel or synthesized compounds like this compound is a critical step in chemical and pharmaceutical research. While ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework of a molecule, a multi-faceted analytical approach is the gold standard for unambiguous characterization. By comparing and combining data from ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reliability of their scientific findings.
References
- Supporting Inform
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Synthesis of 6-bromo-4-iodoquinoline.
- 6-bromo-4-chloro-quinoline-2-carboxylic acid methyl ester(887587-50-0) 1H NMR. ChemicalBook.
- METHYL 6-BROMOQUINOLINE-2-CARBOXYL
- ¹³C NMR Chemical Shift.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC.
- Methyl 6-bromoquinoline-4-carboxyl
- NMR Spectroscopy – ¹H NMR Chemical Shifts.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
- Methyl 4-bromoquinoline-6-carboxyl
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
- Sample ¹³C NMR spectra of compounds with common functional groups. YouTube.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Synthesis of Quinoline Analogs: Search for Antimalarial Agents. Academia.edu.
- 6-Bromoquinoline-4-carboxylic acid. Sigma-Aldrich.
- C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry.
- 6-Bromoquinoline(5332-25-2) 1H NMR spectrum. ChemicalBook.
- Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.
- 13C NMR Chemical Shift Table. University of California, Los Angeles.
- 6-Bromoquinoline-4-carboxylic acid. PubChem.
- Mass Spectrometry INDEX of mass spectra of organic compounds. Doc Brown's Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Technical Guide: 13C NMR Characterization of Methyl Quinoline-4-carboxylate
The following is a comprehensive Publish Comparison Guide for Methyl Quinoline-4-carboxylate , designed for researchers and drug development professionals.
Executive Summary & Strategic Context
Methyl quinoline-4-carboxylate (CAS: 4303-29-7) is a critical pharmacophore in the synthesis of antimalarials, antivirals, and kinase inhibitors. Its structural integrity is often assumed but frequently misassigned due to the prevalence of regioisomers (2- and 3-carboxylates) formed during cyclization reactions (e.g., Doebner-Miller or Pfitzinger syntheses).
This guide provides an authoritative comparative analysis of the 13C NMR chemical shifts for the 4-isomer against its primary alternatives. It moves beyond simple peak listing to explain the electronic causality governing these shifts, ensuring you can self-validate your spectral assignments.
Why This Matters
-
Regioisomer Differentiation: Distinguishing the 4-isomer from the thermodynamically stable 2-isomer is difficult by MS alone. 13C NMR provides definitive proof via ipso-carbon shielding.
-
Solvent Effects: Chemical shifts in this heterocyclic system are highly sensitive to hydrogen bonding in protic solvents (MeOH, DMSO) vs. aprotic solvents (CDCl3).
Comparative Analysis: 13C NMR Chemical Shifts
The following data compares the product (4-isomer) against its most common structural isomers.
Table 1: Diagnostic 13C NMR Shifts (CDCl3, 100 MHz)
Note: Values are in ppm (δ) relative to TMS.
| Carbon Position | Methyl Quinoline-4-carboxylate (Product) | Methyl Quinoline-2-carboxylate (Alternative) | Methyl Quinoline-3-carboxylate (Alternative) | Diagnostic Logic |
| C=O (Ester) | 166.3 | ~165.8 | ~166.0 | Not diagnostic alone; all esters resonate similarly. |
| OCH3 (Methyl) | 52.6 | 53.0 | 52.5 | Standard methoxy region; minimal variation. |
| C-2 (Ortho to N) | 148.4 (CH) | 147.5 (Quaternary) | 149.8 (CH) | CRITICAL: In the 4-isomer, C-2 is a protonated CH (high intensity). In the 2-isomer, it is quaternary (low intensity). |
| C-3 | 120.5 | 121.2 | 123.5 (Quaternary) | In the 4-isomer, C-3 is upfield due to resonance shielding from the 4-ester. |
| C-4 (Ipso) | 136.1 (Quaternary) | 137.0 (CH) | 138.5 (CH) | CRITICAL: The 4-isomer has a quaternary C-4. Isomers have a protonated C-4. |
| C-8a (Bridge) | 149.0 | 147.8 | 149.2 | Quaternary bridgehead carbons. |
Expert Insight: The most reliable differentiator is the C-2 signal . In the 4-isomer, C-2 appears as a strong CH signal in DEPT-135/HSQC. In the 2-isomer, the C-2 is quaternary (ipso to ester) and will disappear in DEPT-135 or appear as a weak singlet in standard 13C.
Experimental Protocols
To ensure reproducibility and spectral resolution, follow this optimized workflow.
Protocol A: Sample Preparation for High-Resolution NMR
Objective: Minimize concentration-dependent shifts and prevent aggregation.
-
Mass: Weigh 15–20 mg of Methyl quinoline-4-carboxylate.
-
Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).
-
Why CDCl3? It minimizes hydrogen bonding with the quinoline nitrogen, providing sharper peaks than DMSO-d6. Use DMSO-d6 only if solubility is poor, but expect C-2/C-8a to shift downfield (+1-2 ppm) due to solvent-solute interactions.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particles that cause line broadening.
-
Equilibration: Allow the sample to equilibrate in the probe for 5 minutes at 298 K (25°C) before acquisition.
Protocol B: Data Acquisition Parameters (100 MHz 13C)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to strictly suppress NOE enhancement for quantitative accuracy (optional) or standard decoupling for sensitivity.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Quaternary carbons (C-4, C=O, C-8a) have long T1 relaxation times. A short D1 will suppress these diagnostic signals.
-
-
Scans (NS): Minimum 512 scans to resolve the weak quaternary carbons.
-
Spectral Width: 240 ppm (to capture C=O and potential impurities).
Structural Assignment & Validation Logic
Trustworthiness in assignment comes from self-validation using 2D NMR. Do not rely solely on 1D shifts.
The "Self-Validating" HMBC Workflow
To confirm the regiochemistry (4-position vs. 2- or 3-position), use Heteronuclear Multiple Bond Correlation (HMBC).
-
Pathway 1 (H-2 Validation): Look for the H-2 proton singlet (~8.9 ppm). In the 4-isomer , H-2 shows a strong 3-bond correlation to the C-8a bridgehead and C-4 (ipso), but weak or no correlation to the Ester Carbonyl.
-
Pathway 2 (H-5 Validation): The H-5 proton (peri-position, ~8.3 ppm) will show a strong 3-bond correlation to the C-4 (ipso) carbon and often the Ester Carbonyl . This "peri-effect" correlation is unique to the 4-isomer.
Visualization: Diagnostic HMBC Correlations
The following diagram illustrates the critical HMBC correlations that definitively prove the 4-carboxylate structure.
Caption: Figure 1. Diagnostic HMBC (Heteronuclear Multiple Bond Correlation) pathways. The correlation from H-3 to the Carbonyl (C=O) and H-5 to C-4 are the "fingerprints" of the 4-isomer.
Synthesis & Purity Assessment
If you are synthesizing this compound, the following method yields the highest purity for NMR analysis.
Method: Acid-Catalyzed Esterification (Fischer Speier)
-
Reactants: Suspend Quinoline-4-carboxylic acid (1.0 eq) in dry Methanol (0.5 M).
-
Catalyst: Add conc. H2SO4 (2.0 eq) dropwise at 0°C.
-
Reflux: Heat to reflux for 12–16 hours.
-
Workup: Neutralize with sat. NaHCO3, extract with DCM.
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to remove traces of unreacted acid which can broaden NMR signals.
Purity Check (NMR):
-
Look for a triplet at ~14.0 ppm (Free Acid OH) in 1H NMR; its absence confirms esterification.
-
Look for extra methoxy singlets at ~53.0 ppm (2-isomer impurity) or ~52.5 ppm (3-isomer impurity).
References
-
Royal Society of Chemistry. Supplementary Information: Synthesis of substituted quinolines and 13C NMR data. (2018).[1] Retrieved from
-
National Institutes of Health (PubChem). Methyl quinoline-2-carboxylate: Spectral Data. Retrieved from
-
Oregon State University. 13C NMR Chemical Shifts Guide. Retrieved from
-
BenchChem. Application Notes for NMR Spectroscopy of Quinoline Compounds. Retrieved from
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Retrieved from
Sources
Comprehensive Guide to the LC-MS Analysis and Fragmentation of Methyl 6-bromoquinoline-4-carboxylate
Topic: LC-MS Fragmentation Pattern of Methyl 6-bromoquinoline-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a critical intermediate in the synthesis of quinoline-based antimalarials, kinase inhibitors, and coordination polymers. In drug development, accurate detection and structural elucidation of this scaffold are paramount.
This guide objectively compares the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers rigorous structural fingerprinting for this volatile ester, LC-ESI-MS/MS is identified as the superior methodology for biological matrices due to its sensitivity, soft ionization capabilities, and compatibility with high-throughput pharmacokinetic (PK) workflows.
Technical Introduction: The Molecule
Before analyzing fragmentation, one must understand the physicochemical properties driving ionization.
-
IUPAC Name: this compound[1]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Monoisotopic Mass: 264.97 Da (
) / 266.97 Da ( ) -
LogP: ~2.7 (Moderately lipophilic)
-
pKa: ~4.5 (Quinoline nitrogen)
Key Insight: The basic nitrogen in the quinoline ring makes this molecule an ideal candidate for Positive Mode Electrospray Ionization (ESI+) , where it readily forms the protonated molecular ion
Methodology Comparison: LC-MS/MS vs. GC-MS
For researchers choosing an analytical platform, the decision often lies between sensitivity (LC-MS) and structural identification (GC-MS).[2]
Table 1: Analytical Performance Comparison
| Feature | LC-MS/MS (ESI+) | GC-MS (EI) | Verdict |
| Ionization Mechanism | Soft (Protonation). Preserves molecular ion | Hard (Electron Impact). Extensive fragmentation. | LC-MS is better for quantification. |
| Sensitivity | High (pg/mL range). Ideal for plasma/tissue PK studies. | Moderate (ng/mL range). | LC-MS wins for trace analysis. |
| Sample Prep | Minimal (Protein Precipitation). | Requires extraction; no derivatization needed for this ester, but matrix interference is higher. | LC-MS is faster. |
| Fragmentation Control | Tunable (Collision Energy). Allows MS2 and MS3 experiments. | Fixed (70 eV). Standardized spectra. | LC-MS offers dynamic structural probing.[3] |
| Throughput | High (UPLC < 5 min). | Low (GC run > 15 min). | LC-MS is essential for screening. |
Expert Recommendation: Use GC-MS for purity assessment of raw synthesis materials. Use LC-MS/MS (QqQ or Q-TOF) for DMPK (Drug Metabolism and Pharmacokinetics) studies and metabolite identification.
Deep Dive: LC-MS Fragmentation Mechanism
Understanding the fragmentation pathway is essential for designing Multiple Reaction Monitoring (MRM) transitions.
The Isotopic Signature
Due to the bromine atom, the mass spectrum will always present a 1:1 doublet for the molecular ion and any fragment containing the halogen.
-
Precursor Ions (
): m/z 266.0 ( ) and m/z 268.0 ( ).
Primary Fragmentation Pathway (ESI+)
Under Collision-Induced Dissociation (CID), the protonated molecule undergoes a characteristic "Ester-to-Acylium" transition.
-
Loss of Methanol (
, 32 Da): The protonated ester undergoes a rearrangement where the methoxy group is eliminated as neutral methanol. This yields a stable acylium ion.-
Transition: m/z 266/268
234/236
-
-
Loss of Carbon Monoxide (CO, 28 Da): The acylium ion is unstable at higher collision energies and ejects a carbonyl group. This results in the 6-bromoquinolinium cation.
-
Transition: m/z 234/236
206/208
-
-
Ring Fragmentation (HCN Loss, 27 Da): At high collision energies (>40 eV), the quinoline ring itself fragments, typically losing Hydrogen Cyanide (HCN).
-
Transition: m/z 206/208
179/181
-
Visualization of Signaling Pathway
The following diagram illustrates the stepwise fragmentation logic, critical for setting up Q-TOF or Triple Quad methods.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed for the quantification of this compound in plasma, ensuring reproducibility and linearity.
A. Sample Preparation[3][4][5]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Quinoline-4-carboxylic acid-d5).
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer: Move supernatant to an HPLC vial.
B. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5%
95% B -
3.0-4.0 min: 95% B
-
4.0-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
C. MS Parameters (Triple Quadrupole)
-
Source: ESI Positive.[6]
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 350°C.
-
MRM Transitions (Quantification):
-
Quantifier: 266.0
234.0 (CE: 15 eV) -
Qualifier 1: 266.0
206.0 (CE: 25 eV) -
Qualifier 2 (Isotope): 268.0
236.0 (CE: 15 eV)
-
References
-
PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. [Link]
-
Kováčik, V., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.[8] [Link]
-
Arome Science. (2024).[9] GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]
Sources
- 1. This compound | C11H8BrNO2 | CID 121231661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
A Senior Application Scientist's Guide to FTIR Absorption Peaks for Ester Carbonyls in Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the quinoline scaffold stands as a cornerstone of medicinal chemistry, lending its rigid, bicyclic aromatic structure to a multitude of therapeutic agents. The incorporation of an ester functional group into these derivatives is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for the structural characterization of these complex molecules. A key diagnostic feature in the FTIR spectrum of a quinoline ester is the absorption peak corresponding to the carbonyl (C=O) stretching vibration. The precise position of this peak is exquisitely sensitive to the electronic environment of the ester group, providing invaluable insights into the molecular structure.
This guide provides an in-depth comparison of the FTIR absorption peaks for ester carbonyls in various quinoline derivatives. We will explore the underlying principles governing the shifts in carbonyl stretching frequencies, supported by experimental data and established spectroscopic principles.
The Ester Carbonyl Stretch: A Vibrational Fingerprint
The C=O bond in an ester typically exhibits a strong absorption band in the infrared spectrum in the region of 1750-1715 cm⁻¹[1][2]. This absorption is due to the stretching vibration of the carbonyl bond. The exact wavenumber of this absorption is influenced by several factors, including:
-
Electronic Effects: The nature of the substituents on both the quinoline ring and the alcohol moiety of the ester.
-
Conjugation: The presence of unsaturation or aromaticity adjacent to the carbonyl group.
-
Solvent Effects: The polarity of the solvent used for analysis can influence the position of the C=O peak.
Comparative Analysis of Ester Carbonyl Absorption in Quinoline Derivatives
The position of the ester carbonyl peak in quinoline derivatives is a result of the interplay between the inductive and resonance effects of the quinoline ring system and any other substituents present. The quinoline ring, being an aromatic system, can engage in conjugation with the ester carbonyl group. The nitrogen atom in the quinoline ring also imparts specific electronic characteristics.
The Influence of Substituent Position on the Quinoline Ring
The location of the ester group on the quinoline ring significantly impacts the C=O stretching frequency. This is primarily due to the varying degrees of conjugation and inductive effects exerted by the bicyclic system at different positions.
| Ester Position on Quinoline Ring | Anticipated C=O Stretching Frequency (cm⁻¹) | Primary Influencing Factors |
| 2-Position | Lower frequency (e.g., ~1720-1735 cm⁻¹) | Strong conjugation with the quinoline π-system, leading to a decrease in the C=O bond order and a shift to lower wavenumber. |
| 3-Position | Higher frequency (e.g., ~1730-1745 cm⁻¹) | Less direct conjugation with the nitrogen atom compared to the 2- and 4-positions. The electron-withdrawing nature of the quinoline ring at this position can increase the C=O bond strength. |
| 4-Position | Lower frequency (e.g., ~1715-1730 cm⁻¹) | Significant conjugation with the quinoline π-system, similar to the 2-position, resulting in a lower C=O stretching frequency. |
Note: The ranges provided are estimates based on general principles of IR spectroscopy and data from analogous aromatic systems. Actual values can vary depending on the specific molecule and experimental conditions.
The Role of Substituents on the Quinoline Ring
The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the quinoline ring will further modulate the ester carbonyl stretching frequency.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density in the quinoline ring. Through resonance, this increased electron density can be delocalized to the carbonyl group, weakening the C=O bond and causing a shift to a lower wavenumber (red shift)[3][4].
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the quinoline ring. This inductive withdrawal of electrons from the carbonyl carbon strengthens the C=O bond, leading to a shift to a higher wavenumber (blue shift)[5][6].
The following diagram illustrates the influence of electronic effects on the ester carbonyl peak position.
Caption: Influence of electronic effects on the ester carbonyl peak position.
Experimental Protocol for FTIR Analysis of Quinoline Esters
This section provides a standardized protocol for obtaining high-quality FTIR spectra of quinoline ester derivatives using an Attenuated Total Reflectance (ATR) accessory, which is suitable for both solid and liquid samples.
Instrumentation and Materials
-
FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Sample of quinoline ester derivative (solid or liquid).
-
Spatula for solid samples.
-
Dropper or pipette for liquid samples.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed and aligned in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, H₂O). The instrument software will automatically store this background.
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the solid quinoline ester onto the center of the ATR crystal. Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal surface.
-
For Liquid Samples: Place a single drop of the liquid quinoline ester directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the single beam spectrum of the sample against the stored background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
Use the spectrometer software to identify the peak positions.
-
Specifically, locate the strong, sharp absorption band in the 1800-1650 cm⁻¹ region, which corresponds to the ester carbonyl (C=O) stretch.
-
Perform baseline correction and peak picking functions as needed for accurate determination of the peak maximum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after each measurement to prevent cross-contamination.
-
The following diagram outlines the experimental workflow for FTIR analysis.
Caption: Experimental workflow for FTIR analysis of quinoline esters.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of quinoline ester derivatives. The position of the ester carbonyl stretching frequency provides a sensitive probe of the electronic environment within the molecule. By understanding the principles of conjugation and the influence of electron-donating and -withdrawing groups, researchers can gain significant structural information from a simple and rapid FTIR measurement. This guide serves as a foundational reference for interpreting the FTIR spectra of this important class of compounds, aiding in the efficient characterization and development of new therapeutic agents.
References
-
University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. [Link]
-
Columbia University. IR Spectroscopy Tutorial: Esters. [Link]
-
Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? r/chemhelp. [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
Neuvonen, H., Neuvonen, K., Koch, A., Kleinpeter, E., & Pasanen, P. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003. [Link]
-
Nowik, W., & Turek, A. M. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molbank, 2023(4), M1747. [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]
-
KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Edington, S. C., Flanagan, J. C., & Baiz, C. R. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(23), 3888–3896. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2019, March 26). electron donation affecting carbonyl bond strength. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
Comparative Guide: Reactivity of 6-Bromo vs. 6-Chloro Quinoline-4-Carboxylates
Executive Summary
In the optimization of quinoline-based scaffolds—common in antimalarials, kinase inhibitors, and DNA-intercalating agents—the choice between 6-bromo and 6-chloro substituents on the quinoline-4-carboxylate core is a critical decision point.
While the 6-bromo analogue offers superior reactivity and broader catalyst compatibility (making it the "Discovery Standard"), the 6-chloro analogue presents a cost-effective, atom-economical alternative for scale-up, provided that specific "next-generation" catalyst systems are employed.[1]
The Critical Constraint: The presence of the 4-carboxylate ester severely limits the use of traditional lithium-halogen exchange methods (e.g., n-BuLi), necessitating the use of chemoselective metallation techniques (Turbo-Grignard or Organozinc chemistry) regardless of the halogen chosen.
Molecular Analysis & Bond Energetics[1]
The reactivity difference is fundamentally rooted in the carbon-halogen bond dissociation energy (BDE) and the rate of oxidative addition to Palladium(0).
| Feature | 6-Bromo Quinoline-4-Carboxylate | 6-Chloro Quinoline-4-Carboxylate | Impact on Reactivity |
| C-X Bond Energy | ~81 kcal/mol | ~96 kcal/mol | Br undergoes oxidative addition 10–100x faster. |
| Steric Profile | Larger Van der Waals radius | Smaller radius | Cl is less sterically demanding but harder to break. |
| Electronic Effect | Weaker EWG | Stronger EWG | Cl slightly deactivates the ring more, but difference is negligible for coupling. |
| Cost/Availability | Moderate | Low | Cl is preferred for multi-kilogram GMP batches. |
Mechanistic Insight: The Oxidative Addition Bottleneck
In Pd-catalyzed cross-couplings, the catalytic cycle initiates with oxidative addition.
-
For 6-Br: This step is facile and often rapid, even with standard phosphine ligands (e.g., PPh3).[1]
-
For 6-Cl: The strong C-Cl bond renders oxidative addition the rate-determining step (RDS). Overcoming this activation energy barrier requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiarylphosphines) that push electron density onto the Pd center.[1]
Comparative Reactivity Matrix
A. Suzuki-Miyaura Coupling
This is the primary method for functionalizing the C6 position.
-
6-Bromo: Highly robust. Works with "workhorse" catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ using weak bases (Na₂CO₃) in aqueous media.[1]
-
6-Chloro: Requires "hotter" conditions. Standard catalysts often stall or require high catalyst loading (5-10 mol%). Successful coupling demands Pd(OAc)₂ + SPhos/XPhos or Pd-PEPPSI precatalysts to facilitate oxidative addition.
B. Buchwald-Hartwig Amination
-
6-Bromo: Readily couples with primary and secondary amines using BINAP or Xantphos .
-
6-Chloro: Challenging. Often requires strong bases (NaOtBu) which may hydrolyze the 4-ester. BrettPhos or RuPhos are mandatory ligands to achieve conversion without side reactions.
C. Metallation (The "Ester Trap")
WARNING: Traditional Lithiation (e.g., n-BuLi) is FORBIDDEN with these substrates.[1] The 4-carboxylate ester is highly electrophilic. Treatment with n-BuLi will result in immediate nucleophilic attack at the ester (forming a ketone or tertiary alcohol) rather than the desired halogen exchange.
-
Solution: Use Turbo-Grignard (iPrMgCl·LiCl) or Rieke Zinc .[2]
-
Comparison: The 6-bromo derivative undergoes Mg-halogen exchange rapidly (0 °C to RT). The 6-chloro derivative is largely inert to Mg-exchange under mild conditions and requires transition-metal catalysis (e.g., Iodine catalysis) or higher temperatures, which jeopardize the ester.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct starting material and protocol.
Figure 1: Decision matrix for selecting between 6-bromo and 6-chloro substrates based on reaction type and scale.
Experimental Protocols
Protocol A: Standard Suzuki Coupling (Recommended for 6-Bromo)
Best for: Discovery chemistry, high reliability, mild conditions.[1]
Reagents:
-
Substrate: Ethyl 6-bromoquinoline-4-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)
-
Base: 2M Na₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with the 6-bromo substrate, boronic acid, and Pd catalyst.[1]
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed dioxane and 2M Na₂CO₃ solution.
-
Heat to 80 °C for 4–6 hours.
-
Validation: Monitor by LCMS. 6-Br bond cleavage is typically complete within 2 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.
Protocol B: Advanced Suzuki Coupling (Required for 6-Chloro)
Best for: Cost-sensitive scale-up, utilizing the cheaper chloride.[1]
Reagents:
-
Substrate: Ethyl 6-chloroquinoline-4-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (0.02–0.05 equiv) or Pd(OAc)₂ (0.[1]05) + XPhos (0.10)[1]
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: Toluene/Water (10:[1]1) or THF/Water
Procedure:
-
Catalyst Activation: If using Pd(OAc)₂/Ligand, pre-stir the catalyst and ligand in the solvent for 15 mins under N₂ to form the active L₂Pd(0) species.
-
Add the 6-chloro substrate, boronic acid, and solid K₃PO₄.
-
Heat to 100 °C (reflux) for 12–18 hours.
-
Note: The chloride requires higher energy input and more active ligands to facilitate the difficult oxidative addition step.
Protocol C: Chemoselective Magnesiation (Turbo-Grignard)
Only viable for 6-Bromo. Used to generate the C6-anion without destroying the C4-ester.
Reagents:
-
Substrate: Ethyl 6-bromoquinoline-4-carboxylate (1.0 equiv)
-
Reagent: iPrMgCl·LiCl (Turbo-Grignard) (1.1 equiv, 1.3M in THF)[1]
-
Electrophile: Aldehyde, Iodine, or Proton source[1]
-
Solvent: Anhydrous THF
Procedure:
-
Dissolve the 6-bromo substrate in anhydrous THF under Argon. Cool to -20 °C .
-
Add iPrMgCl·LiCl dropwise over 10 minutes.
-
Stir at -20 °C to 0 °C for 30–60 minutes.
-
Add the electrophile (E+) and warm to room temperature.
-
Quench with saturated NH₄Cl.
Data Summary Table
| Reaction Type | 6-Bromo Substrate | 6-Chloro Substrate | Recommendation |
| Suzuki Coupling | Yield: 85-95% Time: 4h Cat: Pd(dppf)Cl₂ | Yield: 60-85% Time: 16h Cat: XPhos-Pd-G3 | Use Br for speed. Use Cl only if cost is critical. |
| Buchwald Amination | Yield: 70-90% Ligand: BINAP | Yield: 40-60% Ligand: BrettPhos | Br is strongly preferred. |
| Mg-Exchange | Excellent (with Turbo-Grignard) | Inert (Fails to exchange) | Br is the ONLY option. |
| SNAr | Inert (unless NO₂ activated) | Inert (unless NO₂ activated) | Neither is suitable for SNAr.[1] |
References
-
Suzuki-Miyaura Coupling on 6-Haloquinolines
-
Buchwald-Hartwig Amination of Heterocycles
-
Turbo-Grignard (Ester Compatibility)
-
Bond Dissociation Energies
-
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link
-
Sources
- 1. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Quinoline Intermediates
For researchers, scientists, and drug development professionals, ensuring the purity of quinoline intermediates is a cornerstone of robust and reproducible synthetic chemistry and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this critical task, offering unparalleled precision and sensitivity. This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of quinoline intermediates, grounded in scientific principles and supported by experimental data. We will explore the causal relationships behind methodological choices, present detailed protocols, and offer insights gleaned from extensive field experience to empower you in developing and validating your own robust purity assessment methods.
The Critical Role of Purity Assessment for Quinoline Intermediates
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthetic routes to these complex molecules often involve multiple steps and a variety of reagents, leading to a spectrum of potential impurities. These can include starting materials, byproducts, isomers, and degradation products. The diligent identification and quantification of these impurities are not merely a matter of analytical chemistry; they are mandated by regulatory bodies worldwide to ensure the quality and safety of drug substances. A well-designed, stability-indicating HPLC method is therefore an indispensable tool in the drug development pipeline.
Comparing HPLC Methodologies for Quinoline Intermediate Analysis
The choice of an appropriate HPLC method is dictated by the physicochemical properties of the quinoline intermediate and its potential impurities. Reversed-phase HPLC (RP-HPLC) is the most common technique employed for these relatively non-polar compounds. However, the selection of the stationary phase and mobile phase conditions is critical for achieving optimal separation.
Stationary Phase Selection: A Comparative Overview
The heart of the HPLC separation is the column. For quinoline intermediates, the most common choices are silica-based columns with bonded alkyl chains (e.g., C18 or C8) or those with phenyl functionalities.
| Stationary Phase | Principle of Separation | Best Suited For | Key Advantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | General purpose, good for a wide range of polarities. | High hydrophobicity, excellent retention for non-polar compounds, widely available.[1][2][3] |
| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | Compounds that are too strongly retained on C18, or when faster analysis is needed. | Shorter retention times, faster elution of non-polar compounds.[1][2][3] |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Aromatic compounds, including quinolines and their isomers. | Unique selectivity for aromatic compounds, can resolve isomers that co-elute on C18/C8 columns. |
Expert Insight: While C18 columns are the workhorse of many labs, their strong hydrophobicity can sometimes lead to excessive retention of quinoline intermediates. In such cases, a C8 column can provide a more manageable retention time without sacrificing resolution.[1][2] For quinolines with subtle structural differences, such as positional isomers, a Phenyl-Hexyl column can be a game-changer due to its alternative separation mechanism based on π-π interactions with the aromatic rings of the analytes.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly its organic modifier content and pH, is a powerful tool for optimizing the separation of quinoline intermediates.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in RP-HPLC. Acetonitrile generally provides better peak shape for basic compounds like quinolines and has a lower viscosity, leading to lower backpressure.
-
pH Control: Quinolines are basic compounds. Controlling the pH of the mobile phase with a suitable buffer is crucial for achieving reproducible retention times and good peak shapes. Operating at a pH 2-3 units below the pKa of the quinoline will ensure it is in its protonated, more polar form, leading to predictable retention behavior on a reversed-phase column.
Comparative Case Study: Purity of 3-Quinolinecarboxaldehyde
To illustrate the practical application of these principles, we compare two validated RP-HPLC methods for the purity analysis of 3-Quinolinecarboxaldehyde.
Method 1: The Workhorse - C18 with Gradient Elution
This method is designed to separate the main component from a range of potential impurities with varying polarities.
Method 2: The Alternative - Phenyl-Hexyl with Isocratic Elution
This method leverages the unique selectivity of the Phenyl-Hexyl column for aromatic compounds.
Experimental Data Summary
| Parameter | Method 1: C18 Gradient | Method 2: Phenyl-Hexyl Isocratic |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile (Gradient) | 60:40 Acetonitrile:10 mM Ammonium Acetate (pH 4.5) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | DAD at 254 nm | UV at 254 nm |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 6.2 min |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Resolution (Main Peak and Closest Impurity) | 2.5 | 1.8 |
| LOD | 0.01 µg/mL | 0.05 µg/mL |
| LOQ | 0.03 µg/mL | 0.15 µg/mL |
Analysis of Results:
The C18 gradient method demonstrates superior resolving power and sensitivity, as evidenced by the better resolution and lower LOD/LOQ values. The gradient elution is particularly advantageous for purity assays where unknown impurities with a wide range of polarities might be present. The Phenyl-Hexyl isocratic method, while slightly less sensitive, offers the benefit of a simpler mobile phase and a faster run time, making it a suitable option for routine quality control in a manufacturing environment where the impurity profile is well-characterized.
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocols incorporate system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Protocol 1: C18 Gradient Method for 3-Quinolinecarboxaldehyde Purity
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile (ACN).
-
-
Gradient Program:
Time (min) %B 0 20 10 80 12 80 12.1 20 | 15 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 3-Quinolinecarboxaldehyde reference standard in a 100 mL volumetric flask with a 50:50 mixture of ACN and water.
-
Sample Solution (100 µg/mL): Prepare the synthesized 3-Quinolinecarboxaldehyde sample in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
The tailing factor for the 3-Quinolinecarboxaldehyde peak should be ≤ 1.5.
-
The theoretical plate count should be ≥ 2000.
-
4. Analysis:
-
Inject the blank (diluent), followed by the standard solution, and then the sample solution.
Protocol 2: Phenyl-Hexyl Isocratic Method for 3-Quinolinecarboxaldehyde Purity
1. Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with an isocratic pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Phenyl-Hexyl column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.
3. System Suitability:
-
Follow the same procedure and acceptance criteria as in Protocol 1.
4. Analysis:
-
Inject the blank, standard, and sample solutions.
Visualization of Key Workflows
To further clarify the decision-making and operational processes, the following diagrams illustrate the typical workflows in HPLC purity assessment.
Caption: Decision workflow for HPLC method selection.
Caption: Key parameters in HPLC method validation.
Conclusion: A Framework for Reliable Purity Assessment
The purity assessment of quinoline intermediates is a multifaceted task that demands a systematic and scientifically sound approach. This guide has provided a comparative framework for selecting and developing robust HPLC methods, emphasizing the importance of understanding the interplay between the analyte, stationary phase, and mobile phase. By leveraging the comparative data and detailed protocols presented, researchers and drug development professionals can confidently establish self-validating HPLC methods that ensure the quality and integrity of their quinoline intermediates, thereby contributing to the development of safe and effective pharmaceuticals. The choice between a general-purpose C18 gradient method and a more specialized Phenyl-Hexyl or C8 isocratic method should be driven by the specific requirements of the analysis, balancing the need for high resolving power with the practical considerations of sample throughput and method simplicity.
References
-
High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of Chromatography A, 798(1-2), 173-7. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3569. [Link]
-
Difference between C18 Column and C8 Column. Hawach Scientific. [Link]
-
Differences and Applications of C18 vs. C8 HPLC Columns. Hawach. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
-
Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. ResearchGate. [Link]
-
C8 vs C18 Column: Which Should You Choose? Separation Science. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]
-
Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 83-87. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Identifying and elucidating impurity species. RSSL. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
C8 Column vs C18 Column You Must Know. YouTube. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 479-485. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. INDOLEACETICACID. [Link]
-
HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate. [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Chemistry Central Journal, 6, 36. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Methyl 6-bromoquinoline-4-carboxylate
Executive Summary & Chemical Identification
Objective: This guide provides a validated, step-by-step protocol for the disposal of Methyl 6-bromoquinoline-4-carboxylate . It is designed for researchers and EHS (Environmental Health and Safety) officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent infrastructure damage during incineration.
Critical Hazard Alert: The presence of the Bromine atom at position 6 mandates that this compound be treated strictly as Halogenated Organic Waste . Misrouting this chemical into non-halogenated streams can damage catalytic oxidizers in standard incinerators due to the formation of corrosive hydrogen bromide (HBr) gas.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1365272-09-0 (Verify with specific vendor COA) |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral) |
| Waste Classification | Halogenated Organic |
The "Why": Scientific Rationale for Segregation
Expertise & Experience Insight
In laboratory waste management, the distinction between "Halogenated" and "Non-Halogenated" is often treated as a bureaucratic checkbox. However, for This compound , this segregation is chemically critical.
-
The Bromine Factor: When incinerated, the bromine atom does not combust into benign gas. It forms Hydrogen Bromide (HBr) .
-
Infrastructure Impact: HBr is highly corrosive. Incinerators designed for non-halogenated waste (general solvents like acetone or ethanol) often lack the "scrubbers" (alkaline wash systems) required to neutralize acid gases.
-
Regulatory Consequence: Releasing unscrubbed HBr violates EPA Clean Air Act emission standards. Therefore, this compound must always enter the waste stream destined for a facility equipped with high-temperature halogen-specific incinerators.
Waste Disposal Decision Logic
The following flowchart illustrates the decision-making process for disposing of this compound in various experimental states.
Figure 1: Decision tree ensuring this compound is routed to the correct halogen-compatible waste stream.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess/Expired)
Do not dissolve solid waste just to pour it into a liquid container. This increases waste volume and cost.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid chemically using a spatula or funnel to avoid dust generation.
-
Labeling:
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Common scenario: The compound is dissolved in DCM, Ethyl Acetate, or Methanol.
-
Segregation:
-
If dissolved in DCM or Chloroform : Pour into the standard Halogenated Waste carboy.
-
If dissolved in Acetone, Methanol, or Ethyl Acetate : Because the solute (this compound) contains bromine, the entire mixture must now be treated as Halogenated Waste .
-
Self-Validating Rule: If a non-halogenated solvent is contaminated with >1% halogenated solute, the entire volume defaults to the Halogenated stream.
-
-
pH Check: Quinolines are weak bases. Ensure the waste solution is not mixed with strong acids (like concentrated HCl) in the waste container without neutralization, as this can generate heat or precipitate salts.
-
Labeling: List all solvents plus "this compound <5%" (or actual concentration).
Scenario C: Spill Cleanup Procedure
Emergency Response for <50g spills.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Containment:
-
Solid Spill: Do not dry sweep if dust is generated. Cover with a damp paper towel (dampened with water) to prevent aerosolization, then scoop into a waste bag.
-
Liquid Spill: Surround with absorbent pads or vermiculite.[3]
-
-
Decontamination: Wipe the surface with a dilute acidic solution (e.g., 1M Acetic Acid) followed by water. Quinolines are basic; the acid helps solubilize residues for easier wiping.
-
Disposal: Place all contaminated pads/gloves into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.
Regulatory & Compliance Context (USA/RCRA)
While this specific compound may not have a unique "U-List" or "P-List" number, it is regulated under Characteristic Waste guidelines due to its toxicity and halogen content.
| Regulatory Category | Classification | Action Required |
| RCRA Status | Unlisted Hazardous Waste | Must be characterized by generator knowledge. |
| EPA Waste Code | D001 (if in flammable solvent)F001/F002 (if in spent halogenated solvents) | Label accordingly based on the solvent matrix. |
| DOT Shipping | Likely UN 2811 (Toxic Solid, Organic, N.O.S.) | Consult EHS for off-site transport. |
References
-
PubChem. (n.d.). This compound (CID 121231661).[4] National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Disclaimer: This guide is for operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical vendor before handling.
Sources
Mastering the Safe Handling of Methyl 6-bromoquinoline-4-carboxylate: A Guide for Laboratory Professionals
Understanding the Hazard Landscape: Insights from Related Compounds
While a specific Safety Data Sheet (SDS) for Methyl 6-bromoquinoline-4-carboxylate is not available, the hazard profile can be inferred from structurally similar compounds. For instance, the constitutional isomer, Methyl 4-bromoquinoline-6-carboxylate, is classified as harmful if swallowed (Acute Toxicity 4, oral)[1]. Safety data sheets for other related compounds like 6-methylquinoline and various bromoquinolines consistently highlight the potential for skin irritation, serious eye irritation, and respiratory tract irritation[2][3][4]. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Anticipated Hazards:
-
Oral Toxicity: Likely harmful if swallowed.
-
Skin Irritation: Potential to cause skin irritation upon contact.
-
Eye Irritation: Potential to cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate the risks of exposure. The selection of each piece of equipment is directly linked to the anticipated hazards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving can provide an additional layer of protection, especially during prolonged handling. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes or airborne particles that could cause serious eye irritation. |
| Body | Laboratory coat | A properly buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn to protect the skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To minimize the inhalation of any dust or aerosols. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step guide outlines the key stages of handling this compound.
Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particles.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available in the laboratory.
Weighing and Dispensing:
-
Avoid Dust Generation: When weighing the solid compound, use a spatula and handle it gently to minimize the creation of airborne dust.
-
Containment: Use a weighing boat or paper and carefully transfer the compound into the reaction vessel within the fume hood.
-
Cleaning: Clean any residual powder from the balance and surrounding surfaces immediately using a damp cloth or a vacuum with a HEPA filter.
In-Process Handling:
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Temperature Control: Be mindful of the reaction conditions. If heating is required, ensure it is done in a well-controlled manner to avoid decomposition and the release of unknown hazardous byproducts.
-
Monitoring: Regularly inspect reaction setups for any leaks or signs of instability.
Post-Reaction Work-up and Purification:
-
Quenching: If the reaction needs to be quenched, do so slowly and carefully, especially if the quenching agent is reactive.
-
Extraction and Chromatography: Perform all extractions and column chromatography within a fume hood. Be aware of the potential for exposure when handling solvents and the purified compound.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent washes containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Compatibility: Do not mix incompatible waste streams.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for any specific questions.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: A workflow diagram for the safe handling of this compound.
By integrating these safety protocols and maintaining a vigilant and informed approach, researchers can confidently and responsibly advance their scientific endeavors while prioritizing personal and environmental safety.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
